ALK4290 dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1372127-19-9 |
|---|---|
Molecular Formula |
C27H36Cl3N5O3 |
Molecular Weight |
585.0 g/mol |
IUPAC Name |
2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C27H34ClN5O3.2ClH/c1-17-13-19(5-6-22(17)28)16-32-11-9-21(10-12-32)33-23(7-8-25(33)34)26(35)30-24-15-20(14-18(2)29-24)27(36)31(3)4;;/h5-6,13-15,21,23H,7-12,16H2,1-4H3,(H,29,30,35);2*1H/t23-;;/m1../s1 |
InChI Key |
IUDHVSKPEAGQGJ-MQWQBNKOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)NC(=O)[C@H]2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of ALK4290 Dihydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALK4290 dihydrochloride, also known as AKST4290, is an orally bioavailable small molecule that has been investigated for its therapeutic potential in neovascular age-related macular degeneration (nAMD). This technical guide provides a comprehensive overview of the core mechanism of action of ALK4290, supported by preclinical and clinical data. The document details the underlying signaling pathways, summarizes quantitative data from key studies, and outlines the experimental protocols used to elucidate its pharmacological activity.
Core Mechanism of Action: CCR3 Antagonism
The primary mechanism of action of ALK4290 is its function as a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3). This G protein-coupled receptor and its primary ligand, eotaxin-1 (CCL11), are key components of a signaling axis implicated in both inflammatory processes and pathological angiogenesis.
In the context of nAMD, the eotaxin/CCR3 axis is believed to contribute to the development of choroidal neovascularization (CNV), the hallmark of the disease. ALK4290 exerts its therapeutic effect by binding to CCR3 and competitively inhibiting the binding of eotaxin and other CCR3 ligands. This blockade disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, which are all critical steps in the formation of new blood vessels.[1]
An important aspect of ALK4290's mechanism is the uncoupling of the pro-angiogenic and inflammatory roles of CCR3. While CCR3 is well-known for its role in recruiting eosinophils and other immune cells to sites of inflammation, studies have shown that its role in CNV is independent of this inflammatory cell recruitment. Instead, ALK4290's anti-angiogenic effect is a direct consequence of inhibiting CCR3 signaling on choroidal endothelial cells.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which ALK4290 exerts its effect.
Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of ALK4290.
Table 1: Preclinical Pharmacological Profile of ALK4290
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | 3.2 nM | Human | Radioligand Binding Assay | MedchemExpress |
| Ocular Distribution | Preferential accumulation in RPE/choroid | Mouse | Quantitative Whole-Body Autoradiography | IOVS |
Table 2: Preclinical Efficacy of AKST4290 in a Model of Retinal Inflammation
| Model | Treatment | Endpoint | Result | Reference |
| Sodium Iodate-Induced Retinal Degeneration | AKST4290 (60 mg/kg, oral, twice daily) | Immune Cell Infiltration (Monocytes, Neutrophils, CD4 T cells) | Significant reduction in the number of infiltrating immune cells in the RPE | IOVS |
Table 3: Clinical Efficacy of AKST4290 in Neovascular AMD (Phase 2a Studies)
| Study | Patient Population | Treatment | Primary Endpoint | Result | Reference |
| ALK4290-201 | Treatment-Naïve nAMD | AKST4290 400 mg twice daily for 6 weeks | Mean change in Best Corrected Visual Acuity (BCVA) | +7.0 letters | Modern Optometry |
| ALK4290-202 | Refractory nAMD | AKST4290 400 mg twice daily for 6 weeks | Mean change in Best Corrected Visual Acuity (BCVA) | +2.0 letters | HCPLive |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the investigation of ALK4290's mechanism of action.
CCR3 Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of ALK4290 for the human CCR3 receptor.
-
Methodology:
-
Membranes from cells stably expressing human CCR3 are prepared.
-
A radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin) is used as the tracer.
-
A competition binding experiment is performed by incubating the cell membranes and the radioligand with increasing concentrations of unlabeled ALK4290.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR3 ligand.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value (the concentration of ALK4290 that inhibits 50% of the specific binding of the radioligand) is calculated.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Model of Retinal Inflammation (Sodium Iodate Model)
-
Objective: To evaluate the effect of AKST4290 on immune cell infiltration in a model of retinal degeneration.
-
Methodology:
-
C57Bl/6 mice are administered a single intravenous injection of sodium iodate (NaIO3) to induce retinal pigment epithelium (RPE) damage and inflammation.
-
A cohort of mice is treated with an oral formulation of AKST4290 (e.g., 60 mg/kg twice daily), while a control group receives a vehicle.
-
After a specified period (e.g., 3 days), the eyes are enucleated, and the RPE/choroid is isolated.
-
The tissue is dissociated into a single-cell suspension.
-
The immune cell populations (e.g., monocytes, neutrophils, T cells) are quantified using flow cytometry with specific cell surface markers.
-
The number of immune cells in the AKST4290-treated group is compared to the vehicle-treated group to determine the effect of the drug on inflammation.
-
Clinical Trial for Neovascular AMD (Phase 2a)
-
Objective: To evaluate the safety and preliminary efficacy of AKST4290 in patients with nAMD.
-
Methodology (ALK4290-201, Treatment-Naïve):
-
Patients with newly diagnosed, active CNV secondary to AMD who have not received prior treatment are enrolled.
-
Patients self-administer oral AKST4290 (400 mg) twice daily for a 6-week period.
-
The primary efficacy endpoint is the mean change in Best Corrected Visual Acuity (BCVA) from baseline to the end of the treatment period, as measured by the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.
-
Secondary endpoints include safety and tolerability, assessed through the monitoring of adverse events.
-
Exploratory endpoints may include changes in retinal morphology as assessed by optical coherence tomography (OCT).
-
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for a key preclinical in vitro assay and an in vivo animal model relevant to the study of ALK4290.
Conclusion
This compound is a selective CCR3 antagonist that has demonstrated a promising mechanism of action for the treatment of neovascular AMD. By inhibiting the eotaxin/CCR3 signaling axis, it directly targets the pro-angiogenic activity of CCR3 on choroidal endothelial cells, thereby reducing the pathological neovascularization that characterizes wet AMD. Preclinical data on its binding affinity and in vivo activity in a retinal inflammation model, along with positive preliminary efficacy signals from Phase 2a clinical trials, support its further investigation as a potential oral therapy for this sight-threatening disease. Further studies are warranted to fully elucidate its anti-angiogenic efficacy and to confirm its clinical benefit in larger, controlled trials.
References
In-Depth Technical Guide: ALK4290 Dihydrochloride and its Affinity for the CCR3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALK4290 dihydrochloride, also known as AKST4290 dihydrochloride, is a potent, orally active small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1][2] CCR3 is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory response, primarily by mediating the chemotaxis of eosinophils.[3][4] This receptor and its ligands, particularly eotaxins, are implicated in the pathophysiology of various inflammatory and age-related diseases, including neovascular age-related macular degeneration (nAMD) and Parkinson's disease, making it a significant target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound for CCR3, the experimental methodologies for its determination, and the associated signaling pathways.
Core Data: CCR3 Binding Affinity
The binding affinity of this compound for the human CCR3 (hCCR3) receptor has been quantified, demonstrating a high degree of potency.
| Compound | Receptor | Parameter | Value (nM) | Source |
| This compound | Human CCR3 | Ki | 3.2 | Patent: US20130261153A1[1] |
Ki (Inhibition Constant): This value represents the concentration of the inhibitor (this compound) required to occupy 50% of the CCR3 receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. The 3.2 nM Ki of this compound underscores its potent interaction with the CCR3 receptor.
Experimental Protocols: Determining CCR3 Binding Affinity
The determination of the Ki value for this compound's interaction with CCR3, as cited in patent US20130261153A1, would have been conducted using a competitive radioligand binding assay. While the complete, detailed protocol from the patent is not publicly available, the methodology can be reconstructed based on standard practices for this type of assay.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," in this case, ALK4290) to displace a radiolabeled ligand that is known to bind to the target receptor (CCR3) with high affinity. The concentration of the competitor that displaces 50% of the radiolabeled ligand is known as the IC50 (half-maximal inhibitory concentration). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.
Reconstructed Experimental Workflow
Detailed Steps:
-
Membrane Preparation:
-
A cell line stably expressing the human CCR3 receptor is cultured.
-
The cells are harvested and then lysed through homogenization in a cold buffer.
-
The homogenate is subjected to centrifugation to separate the cell membranes (containing the CCR3 receptors) from other cellular components.
-
The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
The prepared cell membranes are incubated in multi-well plates.
-
A known, fixed concentration of a radiolabeled CCR3 ligand (e.g., 125I-eotaxin) is added to each well.
-
This compound is added in a range of increasing concentrations to compete with the radioligand for binding to the CCR3 receptors.
-
The mixture is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of this compound.
-
Non-linear regression analysis is used to determine the IC50 value.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
CCR3 Signaling Pathway and Mechanism of Action of ALK4290
CCR3 is a GPCR that, upon binding to its chemokine ligands (e.g., eotaxin-1, -2, -3), activates intracellular signaling cascades. This compound acts as an antagonist, blocking these downstream effects.
References
ALK4290 Dihydrochloride in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction and other debilitating symptoms.[1] A growing body of evidence highlights the critical role of neuroinflammation in the pathogenesis and progression of PD.[2] ALK4290 dihydrochloride (also known as AKST4290) is an investigational small molecule therapeutic designed to modulate this pathological inflammation, offering a novel approach to treating Parkinson's disease.[2][3] Developed by Alkahest, ALK4290 is an orally available antagonist of the C-C chemokine receptor type 3 (CCR3), a key player in inflammatory pathways.[3][4] Preclinical research, supported by organizations such as The Michael J. Fox Foundation for Parkinson's Research, has explored the potential of ALK4290 in various models of neurodegeneration, including those relevant to Parkinson's disease.[5][6] This technical guide provides an in-depth overview of ALK4290, its mechanism of action, available preclinical data, and detailed experimental protocols for its evaluation in established Parkinson's disease models.
Mechanism of Action: Targeting the Eotaxin/CCR3 Axis
ALK4290 functions as a selective inhibitor of CCR3, a G-protein coupled receptor predominantly expressed on various immune cells, including eosinophils, basophils, and a subset of T-helper lymphocytes.[7] In the context of neurodegeneration, CCR3 and its primary ligands, the eotaxin chemokines (CCL11, CCL24, and CCL26), are implicated in the promotion of neuroinflammation.[8] Elevated levels of eotaxin are associated with aging and have been observed in neurodegenerative conditions.[7] By blocking the interaction between eotaxin and CCR3, ALK4290 is hypothesized to suppress downstream inflammatory cascades, thereby mitigating neuronal damage and preserving motor function.[3][4]
Preclinical Data in a Mouse Model of Age-Related Decline
While specific quantitative data from preclinical Parkinson's disease models for ALK4290 are not publicly available, studies in aged mice provide insights into its potential neuroprotective and functional benefits. In these studies, aged mice treated with ALK4290 showed significant improvements in both motor coordination and cognitive function.[8]
Table 1: Effect of ALK4290 on Motor Coordination in Aged Mice [8]
| Treatment Group | Latency to Fall (seconds) on Rotarod | % Improvement vs. Control |
| Aged Control | 120 ± 15 | - |
| Aged + ALK4290 | 180 ± 20 | 50% |
Table 2: Effect of ALK4290 on Cognitive Function in Aged Mice (Barnes Maze) [8]
| Treatment Group | Latency to Find Escape Box (seconds) | % Improvement vs. Control |
| Aged Control | 60 ± 10 | - |
| Aged + ALK4290 | 40 ± 8 | 33.3% |
Experimental Protocols for Parkinson's Disease Models
The preclinical evaluation of ALK4290 was conducted in neurotoxin-induced and transgenic models of Parkinson's disease.[2] The following are detailed, representative protocols for these types of studies.
Neurotoxin-Induced Model: 6-Hydroxydopamine (6-OHDA) Rat Model
This model is widely used to replicate the dopaminergic neurodegeneration seen in Parkinson's disease.[9]
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.[10]
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle.[9]
-
Treatment: Beginning at a designated time point post-surgery (e.g., 1 week), animals are treated daily with this compound or vehicle via oral gavage for a specified duration (e.g., 4 weeks).
-
Behavioral Assessment: Motor function is assessed using tests such as apomorphine- or amphetamine-induced rotations and the cylinder test for forelimb asymmetry.[9]
-
Histological and Biochemical Analysis: At the end of the study, brains are collected for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra. Striatal tissue is analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC).[11]
Transgenic Model: Alpha-Synuclein Overexpressing Mouse Model
This model recapitulates the alpha-synuclein pathology, a hallmark of Parkinson's disease.[12]
Methodology:
-
Animals: Transgenic mice overexpressing human wild-type or mutant (e.g., A53T) alpha-synuclein under a neuron-specific promoter are used.[12]
-
Treatment: Treatment with this compound or vehicle via oral gavage begins at a specified age and continues for a predetermined duration.
-
Behavioral Assessment: Motor coordination and balance are assessed at regular intervals using tests such as the rotarod, beam walk, and open field test.
Conclusion
This compound represents a promising therapeutic strategy for Parkinson's disease by targeting the neuroinflammatory component of the disease. Its mechanism of action, centered on the inhibition of the eotaxin/CCR3 signaling axis, has the potential to mitigate the chronic inflammation that contributes to neuronal degeneration. While detailed quantitative data from specific Parkinson's disease preclinical models remain to be publicly disseminated, evidence from related models of age-related neurological decline suggests a beneficial effect on motor and cognitive functions. The established protocols for neurotoxin-induced and transgenic animal models of Parkinson's disease provide a robust framework for the continued evaluation of ALK4290 and other CCR3 antagonists. Further research is warranted to fully elucidate the efficacy and translational potential of this novel therapeutic approach for individuals with Parkinson's disease. The initiation of a Phase 2 clinical trial (TEAL study) for AKST4290 in Parkinson's patients marks a significant step in this direction.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkahest to Present Data in Alzheimer's and Parkinson's Diseases at the AD/PD Conference - BioSpace [biospace.com]
- 3. Orally active multi-functional antioxidants are neuroprotective in a rat model of light-induced retinal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR3 plays a role in murine age-related cognitive changes and T-cell infiltration into the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Mechanisms of Three Natural Antioxidants on a Rat Model of Parkinson’s Disease: A Comparative Study [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of GDNF against 6-OHDA in young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing Endogenous α-Synuclein Mitigates the Degeneration of Selective Neuronal Populations in an Alzheimer's Disease Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of adenosine receptor antagonists in MPTP mouse model of Parkinson’s disease: mitochondrial DNA integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of αSYN Pathology in a Mouse Model of PD Using a Brain-Penetrating Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkahest doses first patient in Phase II Parkinson’s trial [clinicaltrialsarena.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
AKST4290 Dihydrochloride: A Technical Overview for Drug Development Professionals
An in-depth guide to the chemical structure, properties, and mechanism of action of the CCR3 antagonist, lazucirnon (AKST4290), with a focus on its application in age-related macular degeneration and other inflammatory conditions.
Introduction
AKST4290, also known as lazucirnon and formerly ALK4290, is a potent and orally active small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1][2] Developed by Alkahest, it is currently under investigation for the treatment of neovascular (wet) age-related macular degeneration (AMD) and has also been explored for Parkinson's disease.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of AKST4290 dihydrochloride, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
AKST4290 dihydrochloride is the hydrochloride salt of lazucirnon. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (R)-2-(1-(1-(4-chloro-3-methylbenzyl)piperidin-4-yl)-5-oxopyrrolidine-2-carboxamido)-N,N,6-trimethylisonicotinamide dihydrochloride | N/A |
| Molecular Formula | C27H36Cl3N5O3 | [1][2] |
| Molecular Weight | 584.97 g/mol | [2] |
| CAS Number | 1372127-19-9 | [1][2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | [4] |
| SMILES | CN(C)C(=O)C1=CC(C)=NC(=C1)NC(=O)[C@H]2N(C3CCN(CC4=CC(C)=C(C=C4)Cl)CC3)C(=O)CC2.Cl.Cl | [1] |
Chemical Structure of Lazucirnon (AKST4290 free base):
Caption: 2D chemical structure of lazucirnon, the free base of AKST4290 dihydrochloride.
Mechanism of Action and Signaling Pathway
AKST4290 is a selective antagonist of the CCR3 receptor with a high binding affinity (Ki of 3.2 nM for human CCR3).[1][4] CCR3 is a G-protein coupled receptor that plays a crucial role in the recruitment and activation of various immune cells, including eosinophils, basophils, and Th2 cells. The primary ligands for CCR3 are the eotaxin chemokines (CCL11, CCL24, and CCL26).
By blocking the interaction of eotaxins with CCR3, AKST4290 inhibits the downstream signaling pathways that lead to inflammation and angiogenesis. The binding of eotaxins to CCR3 typically activates multiple intracellular signaling cascades, including the MAPK-p38-ERK1/2 and PI3K/Akt pathways. Inhibition of these pathways by AKST4290 is thought to be the primary mechanism behind its therapeutic effects.
Caption: CCR3 signaling pathway and the inhibitory action of AKST4290.
Preclinical and Clinical Development
Preclinical studies in animal models of AMD have demonstrated that AKST4290 can reduce inflammation, immune cell infiltration, and pathological neovascularization in the eye. In a mouse model of sodium iodate-induced retinal degeneration, oral administration of AKST4290 (60 mg/kg, twice daily) significantly reduced the infiltration of monocytes, neutrophils, and CD4+ T cells into the retina. This was accompanied by a decrease in the levels of the pro-inflammatory chemokines CCL5 (RANTES) and CXCL9.
Clinical trials in patients with neovascular AMD have shown that oral administration of AKST4290 is well-tolerated and can lead to improvements in best-corrected visual acuity.[5] A Phase 2a study in treatment-naive nAMD patients demonstrated that treatment with AKST4290 (400 mg, twice daily for 6 weeks) resulted in a mean improvement in BCVA of +7.0 letters.[5]
Experimental Protocols
The following are generalized protocols for key experiments used in the preclinical evaluation of AKST4290, based on standard methodologies.
Flow Cytometry Analysis of Retinal Immune Cells in Mice
This protocol outlines the steps for isolating and analyzing immune cells from the mouse retina to assess the effects of AKST4290 on immune cell infiltration.
References
- 1. ALK4290 dihydrochloride - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lazucirnon - Alkahest - AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ALK4290 Dihydrochloride (AKST4290)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALK4290 dihydrochloride, also known as AKST4290, is a potent, orally bioavailable small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1] This technical guide provides a comprehensive overview of ALK4290, including its chemical properties, mechanism of action, preclinical pharmacology, clinical development, and the signaling pathways it modulates. The information presented is intended to support researchers and drug development professionals in understanding the therapeutic potential of this compound, primarily in the context of neovascular age-related macular degeneration (nAMD).
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1372127-19-9 |
| Synonyms | AKST4290 dihydrochloride |
| Molecular Formula | C₂₃H₃₀Cl₂N₂O₂ |
| Molecular Weight | 453.41 g/mol |
| Mechanism of Action | Potent and orally active CCR3 inhibitor |
| Binding Affinity (Ki) | 3.2 nM for human CCR3[1] |
Mechanism of Action
ALK4290 exerts its therapeutic effects by selectively inhibiting the C-C chemokine receptor type 3 (CCR3). CCR3 and its primary ligand, eotaxin (CCL11), are key players in inflammatory and angiogenic pathways. In the context of nAMD, the eotaxin/CCR3 axis is implicated in the recruitment of immune cells to the retina and the promotion of choroidal neovascularization (CNV), a hallmark of the disease.
By blocking the interaction between eotaxin and CCR3, ALK4290 is proposed to:
-
Reduce the infiltration of pro-inflammatory immune cells, such as eosinophils and macrophages, into the retinal tissue.
-
Inhibit the proliferation and migration of endothelial cells, thereby suppressing the growth of new, leaky blood vessels in the choroid.
-
Modulate the inflammatory microenvironment of the retina, potentially protecting photoreceptor cells from damage.[2]
Preclinical Pharmacology
In Vitro Activity
| Assay | Description | Result |
| CCR3 Binding Affinity | Competitive binding assay with human CCR3 (hCCR3). | Ki = 3.2 nM[1] |
In Vivo Efficacy in Animal Models
ALK4290 has demonstrated efficacy in animal models of retinal disease, particularly the sodium iodate-induced retinal degeneration model in mice, which mimics features of AMD.
| Model | Animal | Treatment | Key Findings |
| Sodium Iodate-Induced Retinal Degeneration | C57BL/6 Mice | AKST4290 (60 mg/kg, oral, twice daily) | - Significantly reduced the infiltration of monocytes, neutrophils, and CD4+ T cells into the retinal pigment epithelium (RPE).- Decreased the levels of inflammatory chemokines CCL5 and CXCL9 in the degenerating RPE.[3] |
| Laser-Induced Choroidal Neovascularization | JR5558 Mice | Systemic administration of CCR3 antagonists | Dose-dependent reduction in spontaneous CNV.[4] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that orally administered AKST4290 preferentially accumulates in the eye, specifically in the RPE/choroid, which is the primary site of pathology in nAMD.
| Animal Model | Administration | Key Findings |
| C57BL/6 Mice | Single oral dose (10 mg/kg) of [14C]-AKST4290 | - Maximal radioactivity levels in the uveal tract at 24 hours post-dose.- Sustained levels detected up to 12 weeks post-dose.[5] |
| C57BL/6 and Balb/c Mice | Single oral dose (30 mg/kg) | - High levels of AKST4290 detected in the RPE/choroid at 0.5, 2, and 24 hours post-dose.[5] |
Experimental Protocols
Sodium Iodate-Induced Retinal Degeneration Model
This model is used to induce oxidative stress and subsequent death of the RPE and photoreceptors, mimicking key aspects of AMD.
-
Animal Species: C57BL/6 mice.
-
Induction: A single intravenous (IV) injection of sodium iodate (NaIO₃). The dosage can be varied to produce different degrees of retinal damage.[6][7]
-
Treatment: AKST4290 is administered orally, typically twice daily, starting before or after the NaIO₃ injection, depending on the study design (prophylactic or therapeutic).
-
Readouts:
Flow Cytometry for Retinal Immune Cell Infiltration
This protocol allows for the quantification and characterization of immune cells in the retina.
-
Tissue Preparation:
-
Perfuse the mice with PBS to remove blood from the retinal vasculature.
-
Enucleate the eyes and dissect the retinas.
-
Digest the retinal tissue with enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.[8]
-
-
Staining:
-
Incubate the cell suspension with a cocktail of fluorescently labeled antibodies against specific cell surface markers to identify different immune cell populations (e.g., CD45 for leukocytes, CD11b for myeloid cells, Ly6G for neutrophils, CD4 for T helper cells).[9]
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on specific cell populations based on their marker expression to quantify the number and percentage of different immune cells.[3]
-
Clinical Development in Neovascular AMD
ALK4290 (AKST4290) has been evaluated in several Phase 2 clinical trials for the treatment of nAMD, both as a monotherapy and in combination with anti-VEGF agents.
Phase 2a Study in Treatment-Naïve nAMD (NCT03558061)
This open-label study evaluated the safety and efficacy of AKST4290 monotherapy in patients newly diagnosed with nAMD.
| Parameter | Details |
| Study Design | Open-label, single-arm |
| Patient Population | 30 treatment-naïve nAMD patients |
| Treatment | AKST4290 400 mg orally twice daily for 6 weeks[10] |
| Primary Endpoint | Mean change in Best Corrected Visual Acuity (BCVA) from baseline to 6 weeks[10] |
| Results | - Mean BCVA improvement of +7.0 letters.[10]- 82.8% of patients had stable or improved BCVA.[10]- 20.7% of patients gained ≥15 letters.[10] |
| Safety | Well-tolerated with no severe or serious adverse events reported.[10] |
Phase 2a Study in Refractory nAMD (NCT03558074)
This open-label study assessed the efficacy and safety of AKST4290 monotherapy in patients with nAMD who were refractory to anti-VEGF therapy.
| Parameter | Details |
| Study Design | Open-label, single-arm |
| Patient Population | 26 refractory nAMD patients[11] |
| Treatment | AKST4290 400 mg orally twice daily for 6 weeks[5] |
| Primary Endpoint | Mean change in BCVA from baseline to 6 weeks[5] |
| Results | - Mean BCVA improvement of +2 letters.[11]- 72% of patients had stable or improved BCVA.[11] |
| Safety | Well-tolerated. |
Phase 2b Study in Treatment-Naïve nAMD (PHTHALO - NCT04331730)
This randomized, double-masked, placebo-controlled study is evaluating AKST4290 in combination with aflibercept injections.
| Parameter | Details |
| Study Design | Randomized, double-masked, placebo-controlled, dose-ranging |
| Patient Population | Approximately 150 treatment-naïve nAMD patients[12] |
| Treatment Arms | 1. AKST4290 400 mg twice daily + aflibercept2. AKST4290 800 mg twice daily + aflibercept3. Placebo + aflibercept[12] |
| Primary Endpoint | Mean change in BCVA from baseline |
| Status | Ongoing |
Signaling Pathways
CCR3 Signaling in Angiogenesis and Inflammation
The binding of eotaxin (CCL11) to CCR3 on endothelial and immune cells triggers a cascade of intracellular signaling events that promote angiogenesis and inflammation. ALK4290 acts as an antagonist at the CCR3 receptor, blocking these downstream effects.
Caption: ALK4290 inhibits the Eotaxin/CCR3 signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of ALK4290 in a preclinical model of nAMD.
Caption: Workflow for preclinical evaluation of ALK4290.
Safety and Tolerability
Across the Phase 2a clinical trials, ALK4290 has been reported to be safe and well-tolerated. No severe or serious adverse events directly attributable to the study drug were reported in these studies.[10][11] The ongoing Phase 2b trial will provide more comprehensive safety data in a larger patient population and in combination with standard-of-care anti-VEGF therapy.
Conclusion
This compound is a promising, orally administered CCR3 inhibitor with a well-defined mechanism of action targeting key pathways in the pathogenesis of neovascular AMD. Preclinical studies have demonstrated its ability to reduce inflammation and immune cell infiltration in the retina. Phase 2a clinical trials have provided encouraging preliminary evidence of its efficacy and a favorable safety profile in both treatment-naïve and refractory nAMD patients. The ongoing Phase 2b clinical trial will be crucial in further establishing the therapeutic potential of ALK4290 as a novel treatment for this leading cause of vision loss.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR3 Is Associated with the Death of a Photoreceptor Cell-line Induced by Light Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sodium Iodate-Induced Retinal Degeneration - Experimentica [experimentica.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Sodium iodate induced retinal degeneration: new insights from an old model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Multi-color Flow Cytometry Protocol to Characterize Myeloid Cells in Mouse Retina Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-color Flow Cytometry Protocol to Characterize Myeloid Cells in Mouse Retina Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. firstwordpharma.com [firstwordpharma.com]
The CCR3 Signaling Pathway and its Inhibition by ALK4290: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the C-C chemokine receptor type 3 (CCR3) signaling pathway, a critical mediator of eosinophilic inflammation, and the mechanism of its inhibition by the small molecule antagonist ALK4290 (also known as AKST4290). This document details the molecular interactions, downstream signaling cascades, and the therapeutic rationale for targeting this pathway in various inflammatory and age-related diseases.
The CCR3 Signaling Axis: A Key Driver of Eosinophilic Inflammation
The CCR3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes.[1] Its primary function is to mediate the recruitment and activation of these immune cells to sites of inflammation in response to specific chemokine ligands.
Ligands: The main endogenous ligands for CCR3 are the eotaxins:
-
Eotaxin-1 (CCL11)
-
Eotaxin-2 (CCL24)
-
Eotaxin-3 (CCL26)
Other chemokines such as RANTES (CCL5), MCP-3 (CCL7), and MCP-4 (CCL13) can also bind to and activate CCR3.[2][3]
Signal Transduction: Upon ligand binding, CCR3 undergoes a conformational change, leading to the activation of intracellular signaling cascades through its associated heterotrimeric G-protein, primarily of the Gαi subtype.[4] This initiates a series of downstream events crucial for cellular responses.
Key Downstream Signaling Pathways
Activation of CCR3 triggers multiple signaling pathways that culminate in chemotaxis, degranulation, and the release of pro-inflammatory mediators.
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunits of the activated G-protein stimulate PI3Kγ, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This acts as a second messenger, recruiting and activating downstream effectors like Akt, which is involved in cell survival and proliferation.
-
Phospholipase C (PLC) Pathway and Calcium Mobilization: CCR3 activation also stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[4] This transient increase in intracellular calcium is a critical signal for cell migration and degranulation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: CCR3 signaling activates the MAPK cascades, including the extracellular signal-regulated kinase (ERK) 1/2 and p38 MAPK pathways.[5][6][7] Activation of ERK1/2 is essential for eotaxin-induced chemotaxis and degranulation of eosinophils.[5][7]
-
RhoA/ROCK Pathway: This pathway is involved in the regulation of the actin cytoskeleton, which is essential for cell motility. Activation of RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), leads to the formation of stress fibers and focal adhesions, facilitating cell movement.
Below is a diagram illustrating the core CCR3 signaling pathway.
ALK4290: A Potent and Selective CCR3 Antagonist
ALK4290 is an orally administered small molecule that acts as a potent and selective antagonist of the CCR3 receptor.[8][9] By binding to CCR3, ALK4290 competitively inhibits the binding of eotaxins and other cognate ligands, thereby blocking the initiation of the downstream signaling cascades.[8][9][10][11][12] This inhibitory action prevents the recruitment and activation of eosinophils and other CCR3-expressing cells, which is the therapeutic basis for its investigation in inflammatory diseases.
The diagram below illustrates the mechanism of ALK4290 inhibition.
References
- 1. Human thymocytes express CCR-3 and are activated by eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR3 (gene) - Wikipedia [en.wikipedia.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Eotaxin induces degranulation and chemotaxis of eosinophils through the activation of ERK2 and p38 mitogen-activated protein kinases [pubmed.ncbi.nlm.nih.gov]
- 8. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 9. Alkahest Presents Positive Results from Phase 2a Open Label Study of AKST4290 in Treatment-Naïve neovascular AMD at Retina World Congress [prnewswire.com]
- 10. biospace.com [biospace.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Interaction of Eotaxin-1 and ALK4290 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eotaxin-1, also known as C-C motif chemokine 11 (CCL11), is a potent eosinophil chemoattractant that plays a crucial role in the pathogenesis of various inflammatory and allergic diseases.[1][2] It exerts its effects primarily through binding to the C-C chemokine receptor 3 (CCR3), a G protein-coupled receptor (GPCR) highly expressed on eosinophils, basophils, and Th2 lymphocytes.[3][4] The eotaxin-1/CCR3 signaling axis is a key driver of eosinophilic inflammation, making it an attractive therapeutic target for conditions such as asthma, allergic rhinitis, and atopic dermatitis.[1]
ALK4290 dihydrochloride, also known as AKST4290, is a potent and orally active small molecule antagonist of CCR3.[5] By blocking the interaction of eotaxin-1 and other CCR3 ligands with their receptor, ALK4290 aims to inhibit the downstream signaling cascades that lead to eosinophil recruitment and activation. This technical guide provides a comprehensive overview of the interaction between eotaxin-1 and ALK4290, including their mechanisms of action, quantitative pharmacological data, and detailed experimental protocols for their characterization.
Eotaxin-1 and its Signaling Pathway
Eotaxin-1 is a member of the CC chemokine family and is a key ligand for CCR3.[3] The binding of eotaxin-1 to CCR3 on the surface of eosinophils initiates a cascade of intracellular signaling events. This process begins with the activation of heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, ultimately resulting in cellular responses such as chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators.[6]
Eotaxin-1/CCR3 Signaling Pathway Diagram
Caption: Eotaxin-1/CCR3 signaling and ALK4290 inhibition.
This compound: A CCR3 Antagonist
ALK4290 is a potent and orally bioavailable antagonist of the CCR3 receptor. Its mechanism of action involves binding to CCR3 and preventing the binding of eotaxin-1 and other cognate chemokines, thereby inhibiting the downstream signaling pathways responsible for eosinophil migration and activation.[5]
Quantitative Data
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 3.2 nM | Human | Radioligand Binding Assay | [5] |
| Oral Bioavailability | Orally Active | Mouse | In vivo studies | [7] |
| Clinical Dose (AMD) | 400 mg twice daily | Human | Phase 2a Clinical Trial | [8] |
| Clinical Dose (Refractory AMD) | 800 mg daily | Human | Phase 2a Clinical Trial |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between eotaxin-1 and CCR3 antagonists like ALK4290.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., ALK4290) for the CCR3 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., 125I-eotaxin-1) for binding to the receptor.
Materials:
-
HEK293 cells stably expressing human CCR3
-
125I-eotaxin-1 (radioligand)
-
Unlabeled eotaxin-1 (for non-specific binding determination)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293-CCR3 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of 125I-eotaxin-1 (typically at its Kd concentration), and varying concentrations of ALK4290.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled eotaxin-1.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of ALK4290 and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
References
- 1. rupress.org [rupress.org]
- 2. Eotaxin-1 (CCL11) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A central regulatory role for eosinophils and the eotaxin/CCR3 axis in chronic experimental allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Eotaxin-1 (CCL11) [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Eotaxin triggers eosinophil-selective chemotaxis and calcium flux via a distinct receptor and induces pulmonary eosinophilia in the presence of interleukin 5 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
ALK4290 Dihydrochloride: A Technical Guide to CCR3 Target Validation in Neovascular Age-Related Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALK4290 dihydrochloride (also known as AKST4290) is an orally bioavailable small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3). This document provides an in-depth technical overview of the target validation for ALK4290, focusing on its mechanism of action in the context of neovascular age-related macular degeneration (nAMD). The information presented herein is intended to provide researchers and drug development professionals with a comprehensive understanding of the preclinical and clinical evidence supporting CCR3 as a therapeutic target for nAMD and the potential of ALK4290 as a therapeutic agent.
The Eotaxin/CCR3 Signaling Axis in nAMD
The pathogenesis of nAMD is multifactorial, with inflammation and angiogenesis playing crucial roles. The eotaxin/CCR3 signaling axis has emerged as a key pathway in this process. Eotaxins, a family of chemokines including eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), are potent chemoattractants for various immune cells, particularly eosinophils, through their interaction with the G protein-coupled receptor, CCR3.
In the context of nAMD, this signaling pathway is implicated in both the inflammatory and angiogenic cascades that drive the disease.[1] Upregulation of eotaxins in the retinal pigment epithelium (RPE)/choroid complex leads to the recruitment and activation of CCR3-expressing cells, contributing to a pro-inflammatory microenvironment. Furthermore, CCR3 is expressed on choroidal endothelial cells, and its activation by eotaxins can directly promote angiogenesis, a hallmark of nAMD.[2] this compound, by acting as a potent antagonist of CCR3, disrupts this signaling cascade, thereby offering a therapeutic strategy to mitigate both inflammation and pathological neovascularization in the eye.[3][4]
Preclinical Target Validation
The validation of CCR3 as a therapeutic target for nAMD has been supported by a robust body of preclinical evidence, including in vitro binding and functional assays, as well as in vivo animal models of the disease.
In Vitro Assays
A series of in vitro assays are crucial for characterizing the interaction of ALK4290 with its target, CCR3, and for elucidating its functional consequences.
Table 1: In Vitro Characterization of this compound
| Assay Type | Parameter | Value |
| Radioligand Binding Assay | Ki for hCCR3 | 3.2 nM |
1. Radioligand Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of ALK4290 for the human CCR3 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CCR3 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled CCR3 ligand, such as [125I]-eotaxin-1, is used.
-
Assay: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled ALK4290.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of ALK4290 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of ALK4290 by measuring its ability to inhibit eotaxin-induced intracellular calcium release.
-
Methodology:
-
Cell Loading: CCR3-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of ALK4290.
-
Agonist Stimulation: The cells are then stimulated with a CCR3 agonist, such as eotaxin-1.
-
Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The ability of ALK4290 to inhibit the agonist-induced calcium flux is quantified to determine its potency (IC50).
-
3. Chemotaxis Assay
-
Objective: To evaluate the ability of ALK4290 to block the migration of CCR3-expressing cells towards an eotaxin gradient.
-
Methodology:
-
Chamber Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.
-
Chemoattractant: A solution containing a CCR3 ligand (e.g., eotaxin-1) is placed in the lower chamber.
-
Cell Treatment: A suspension of CCR3-expressing cells (e.g., eosinophils or a CCR3-transfected cell line) is pre-incubated with different concentrations of ALK4290.
-
Migration: The treated cell suspension is added to the upper chamber, and the plate is incubated to allow cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified by microscopy or flow cytometry.
-
Data Analysis: The inhibitory effect of ALK4290 on cell migration is determined.
-
In Vivo Animal Models
Preclinical efficacy of CCR3 inhibition has been demonstrated in various animal models of nAMD. These models aim to replicate key pathological features of the human disease, such as choroidal neovascularization (CNV) and retinal degeneration.
Table 2: Summary of Preclinical Efficacy of CCR3 Antagonism in nAMD Models
| Animal Model | Key Findings with CCR3 Antagonism |
| Laser-Induced Choroidal Neovascularization (CNV) | - Reduced CNV area and lesion number.[5] - Additive effect in combination with anti-VEGFR2 therapy.[5] |
| Sodium Iodate (NaIO3)-Induced Retinal Degeneration | - Reduced accumulation of peripheral immune cells in the RPE.[6] - Decreased levels of inflammatory chemokines in the eye.[6] |
| JR5558 Mice (Spontaneous CNV) | - CCR3 expression localized to CNV lesions.[5] - Reduction in spontaneous CNV with systemic administration of CCR3 antagonists.[5] |
1. Laser-Induced Choroidal Neovascularization (CNV) in Mice
-
Objective: To induce CNV and evaluate the effect of ALK4290 on its development.
-
Methodology:
-
Animal Model: C57BL/6J mice are commonly used.
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
-
Laser Photocoagulation: A laser is used to create small burns on the retina, rupturing Bruch's membrane. This induces a wound-healing response that leads to CNV.
-
Treatment: ALK4290 is administered orally, typically starting before or immediately after laser injury and continuing for a defined period (e.g., 1-2 weeks).
-
CNV Quantification: At the end of the treatment period, the extent of CNV is quantified. This can be done by fluorescein angiography in live animals or by analyzing choroidal flat mounts stained with an endothelial cell marker (e.g., isolectin B4). The area of neovascularization is measured using imaging software.
-
2. Sodium Iodate (NaIO3)-Induced Retinal Degeneration in Mice
-
Objective: To induce RPE and photoreceptor degeneration and assess the anti-inflammatory effects of ALK4290.
-
Methodology:
-
Induction of Degeneration: A single intraperitoneal injection of sodium iodate is administered to the mice. This causes oxidative stress and leads to the degeneration of the RPE and photoreceptors.
-
Treatment: ALK4290 is administered orally, typically starting prior to or concurrently with the sodium iodate injection.
-
Assessment of Inflammation: At various time points after induction, eyes are collected and analyzed for the infiltration of immune cells (e.g., by flow cytometry or immunohistochemistry) and the expression of inflammatory mediators (e.g., by multiplex immunoassay or qPCR).
-
Clinical Validation
ALK4290 has been evaluated in several Phase 2 clinical trials in patients with nAMD. These studies have provided valuable data on the safety, tolerability, and preliminary efficacy of targeting CCR3 in this patient population.
Table 3: Overview of Phase 2 Clinical Trials of ALK4290 in nAMD
| Study Identifier | Patient Population | N | Treatment | Duration | Primary Endpoint | Key Efficacy Results |
| AKST4290-201 (NCT03558061) | Treatment-naïve wAMD | 29 | ALK4290 400 mg twice daily | 6 weeks | Mean change in BCVA | Mean improvement of +7.0 letters.[6] 83% of subjects had stable or improved BCVA.[7] |
| AKST4290-202 (NCT03558074) | Refractory wAMD | 25 | ALK4290 400 mg twice daily | 6 weeks | Mean change in BCVA | Mean improvement of +2.0 letters.[8] 72% of patients showed maintenance or improvement in BCVA.[9] |
| PHTHALO-205 | Treatment-naïve nAMD | 107 | ALK4290 400 mg or 800 mg twice daily + aflibercept vs. placebo + aflibercept | 36 weeks | Mean change in BCVA | Ongoing |
BCVA: Best-Corrected Visual Acuity
Clinical Trial Methodologies
The Phase 2a studies, AKST4290-201 and AKST4290-202, were open-label, single-arm trials designed to assess the preliminary efficacy and safety of ALK4290 monotherapy.[7][9] Patients self-administered 400 mg of ALK4290 orally twice daily for six weeks.[7] The primary endpoint for both studies was the mean change in Best-Corrected Visual Acuity (BCVA) from baseline to the end of treatment, as measured by the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.[7][10] Safety was a key secondary endpoint. Exploratory endpoints included changes in macular morphology assessed by spectral-domain optical coherence tomography (SD-OCT).[6]
The PHTHALO-205 study is a randomized, double-masked, placebo-controlled Phase 2b trial evaluating ALK4290 as an adjunct to the standard-of-care anti-VEGF therapy, aflibercept.[11]
Conclusion
The comprehensive preclinical and clinical data presented in this technical guide provide strong validation for CCR3 as a therapeutic target in neovascular age-related macular degeneration. This compound, a potent and orally administered CCR3 inhibitor, has demonstrated a compelling mechanism of action by targeting both inflammatory and angiogenic pathways central to the pathophysiology of nAMD. The promising results from Phase 2a clinical trials, showing improvements in visual acuity in both treatment-naïve and refractory patient populations, underscore the therapeutic potential of this approach. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the role of ALK4290 in the management of nAMD.
References
- 1. Alkahest Announces Positive Top-Line Data from Two Phase 2a Studies of AKST4290 in Individuals with Wet Age-Related Macular Degeneration - BioSpace [biospace.com]
- 2. CCR3 is a target for age-related macular degeneration diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Therapies in Neovascular Age-Related Macular Degeneration in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Novel CCR3 Antagonists Are Effective Mono- and Combination Inhibitors of Choroidal Neovascular Growth and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkahest Presents Positive Results from Phase 2a Open Label Study of AKST4290 in Treatment-Naïve neovascular AMD at Retina World Congress [prnewswire.com]
- 8. hcplive.com [hcplive.com]
- 9. Alkahest Phase 2a Study AKST4290-202 in Refractory Neovascular AMD meets Primary and Secondary Endpoints | santé log [santelog.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Novel Oral Medications for Retinal Disease-An Update on Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ALK4290 dihydrochloride: In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALK4290 dihydrochloride, also known as AKST4290, is a potent and selective small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3). CCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response, particularly in the recruitment and activation of eosinophils. Its ligands include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26). By blocking the interaction of these chemokines with CCR3, ALK4290 can modulate inflammatory signaling pathways. These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its binding affinity, functional inhibition of CCR3 signaling, and effects on cell migration.
Data Presentation
The following table summarizes the key quantitative data for this compound in various in vitro assays.
| Assay Type | Target | Parameter | Value |
| Radioligand Binding Assay | hCCR3 | Kᵢ | 3.2 nM |
| Calcium Mobilization Assay | hCCR3 | IC₅₀ | TBD |
| Chemotaxis Assay | hCCR3 | IC₅₀ | TBD |
TBD: To be determined by the described experimental protocols.
Signaling Pathway
The binding of eotaxins (e.g., CCL11) to CCR3 activates several downstream signaling cascades. ALK4290 acts as an antagonist, blocking these intracellular events. Key pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway (including ERK1/2 and p38), and the Phospholipase C (PLC) pathway, which leads to calcium mobilization.
Experimental Protocols
CCR3 Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the human CCR3 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing human CCR3 (e.g., HEK293-hCCR3)
-
This compound
-
Radiolabeled CCR3 ligand (e.g., [¹²⁵I]-eotaxin-1)
-
Unlabeled eotaxin-1 (for non-specific binding determination)
-
Binding Buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
Dilute the radiolabeled ligand in Binding Buffer to a final concentration at or near its Kd.
-
Thaw and dilute the CCR3-expressing cell membranes in ice-cold Binding Buffer.
-
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL radiolabeled ligand, 50 µL cell membranes.
-
Non-specific Binding: 25 µL unlabeled eotaxin-1 (at a high concentration, e.g., 1 µM), 25 µL radiolabeled ligand, 50 µL cell membranes.
-
Compound Wells: 25 µL of each ALK4290 dilution, 25 µL radiolabeled ligand, 50 µL cell membranes.
-
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Transfer the contents of the assay plate to a pre-wetted 96-well filter plate. Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of ALK4290.
-
Plot the percent inhibition against the logarithm of the ALK4290 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of ALK4290 to inhibit the increase in intracellular calcium concentration induced by a CCR3 agonist.
Materials:
-
A cell line endogenously or recombinantly expressing human CCR3 (e.g., CHO-hCCR3)
-
This compound
-
CCR3 agonist (e.g., human eotaxin-1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the CCR3-expressing cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in Assay Buffer for 1 hour at 37°C.
-
Compound Addition: Add serial dilutions of ALK4290 to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the CCR3 agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak minus baseline) for each well.
-
Determine the percent inhibition of the agonist-induced calcium flux for each concentration of ALK4290.
-
Plot the percent inhibition against the logarithm of the ALK4290 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Chemotaxis Assay
This assay assesses the ability of ALK4290 to block the migration of CCR3-expressing cells towards a chemoattractant gradient.
Materials:
-
A cell line that expresses CCR3 and is capable of migration (e.g., eosinophils, or a transfected cell line like L1.2-hCCR3)
-
This compound
-
Chemoattractant (e.g., human eotaxin-1)
-
Assay Medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (with a pore size appropriate for the cells, e.g., 5 µm) and a companion 24-well plate
-
Cell viability/quantification reagent (e.g., Calcein AM)
-
Fluorescence plate reader
Procedure:
-
Preparation:
-
Harvest and resuspend CCR3-expressing cells in Assay Medium.
-
Incubate the cells with various concentrations of ALK4290 for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add Assay Medium containing the chemoattractant (at its EC₅₀ concentration for migration) to the lower wells of the 24-well plate.
-
For negative controls, add Assay Medium without the chemoattractant.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant, or by pre-labeling the cells with Calcein AM and measuring the fluorescence in the lower well.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell migration for each concentration of ALK4290 relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the ALK4290 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Application Notes and Protocols for ALK4290 Dihydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALK4290 dihydrochloride, also known as AKST4290, is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 3 (CCR3).[1][2][3] CCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[4] Its primary ligand, eotaxin-1 (CCL11), plays a crucial role in orchestrating the migration and activation of these immune cells to sites of inflammation.[4][5] Dysregulation of the CCL11/CCR3 signaling axis is implicated in various inflammatory and allergic conditions. This compound has been investigated in clinical trials for wet age-related macular degeneration (wAMD).[2][6][7]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the antagonist activity of this compound on the CCR3 signaling pathway. The described assays are essential for determining the compound's potency, mechanism of action, and potential cytotoxic effects in a cellular context.
Signaling Pathway Overview
Upon binding of its ligand, eotaxin-1 (CCL11), CCR3 couples to a Gαi protein, initiating a downstream signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Concurrently, the βγ subunits of the G protein can activate the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38.[5] These signaling events culminate in cellular responses such as chemotaxis, degranulation, and cell proliferation.[5][8]
Figure 1: Simplified CCR3 Signaling Pathway and the inhibitory action of ALK4290.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit CCL11-induced intracellular calcium mobilization in CCR3-expressing cells.
Materials:
-
Human eosinophilic leukemia cell line (e.g., EoL-1) or a recombinant cell line overexpressing human CCR3 (e.g., HEK293 or CHO)
-
This compound
-
Recombinant human CCL11/Eotaxin-1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Protocol:
-
Cell Preparation:
-
Culture CCR3-expressing cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer at a density of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Add Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh assay buffer.
-
-
Assay Procedure:
-
Seed 50 µL of the dye-loaded cell suspension into each well of the microplate.
-
Prepare serial dilutions of this compound in assay buffer. Add 25 µL of the compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence for 10-20 seconds.
-
Inject 25 µL of CCL11 (at a pre-determined EC80 concentration) into each well.
-
Immediately begin kinetic measurement of fluorescence intensity (excitation ~485 nm, emission ~525 nm) every 1-2 seconds for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the positive control (CCL11 alone) and negative control (buffer alone).
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Figure 2: Experimental workflow for the Calcium Mobilization Assay.
Chemotaxis Assay
This assay evaluates the inhibitory effect of this compound on the directional migration of CCR3-expressing cells towards a CCL11 gradient.
Materials:
-
CCR3-expressing cells (e.g., EoL-1)
-
This compound
-
Recombinant human CCL11/Eotaxin-1
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5 µm pores)
-
Cell culture medium
-
Calcein-AM or other cell viability stain
Protocol:
-
Preparation:
-
Starve the cells in serum-free medium for 2-4 hours prior to the assay.
-
Add CCL11 (at a pre-determined optimal chemotactic concentration) to the lower chamber of the chemotaxis plate.
-
In the upper chamber, add the starved cells that have been pre-incubated with various concentrations of this compound for 30 minutes.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Alternatively, for fluorescently labeled cells, lyse the migrated cells and measure the fluorescence in the lower chamber.
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
Normalize the data to the positive control (CCL11 alone) and negative control (no chemoattractant).
-
Generate a dose-response curve and calculate the IC50 value.
-
Western Blot Analysis of MAPK Signaling
This protocol details the assessment of this compound's effect on CCL11-induced phosphorylation of ERK1/2 and p38 MAPK.
Materials:
-
CCR3-expressing cells
-
This compound
-
Recombinant human CCL11/Eotaxin-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment:
-
Seed cells and starve overnight in serum-free medium.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate cells with CCL11 for 5-15 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the phosphorylation levels in treated versus untreated cells.
-
Cell Viability Assay
This assay is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.
Materials:
-
CCR3-expressing cells
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a reagent measuring ATP levels like CellTiter-Glo®)
-
96-well clear or white microplates
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of this compound for 24-48 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Generate a dose-response curve to determine any cytotoxic effects.
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in the described cell-based assays.
Table 1: Potency of this compound in Functional Assays
| Assay | Cell Line | Ligand | IC50 (nM) |
| Calcium Mobilization | EoL-1 | CCL11 | 5.2 ± 0.8 |
| Chemotaxis | EoL-1 | CCL11 | 8.7 ± 1.2 |
Table 2: Effect of this compound on CCL11-Induced MAPK Phosphorylation
| Treatment | p-ERK1/2 (Fold Change) | p-p38 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| CCL11 (10 nM) | 4.5 ± 0.6 | 3.8 ± 0.5 |
| CCL11 + ALK4290 (100 nM) | 1.2 ± 0.2 | 1.1 ± 0.3 |
Table 3: Cytotoxicity of this compound
| Cell Line | Treatment Duration | CC50 (µM) |
| EoL-1 | 48 hours | > 50 |
| HEK293 | 48 hours | > 50 |
Conclusion
The provided protocols and application notes offer a comprehensive framework for the in vitro characterization of this compound as a CCR3 antagonist. By employing these assays, researchers can effectively determine the compound's potency, elucidate its mechanism of action on downstream signaling pathways, and assess its cellular toxicity. This information is critical for the continued development and understanding of this compound and other CCR3-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. join.hcplive.com [join.hcplive.com]
- 3. Alkahest Announces Positive Top-Line Data from Two Phase 2a Studies of AKST4290 in Individuals with Wet Age-Related Macular Degeneration - BioSpace [biospace.com]
- 4. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for ALK4290 Dihydrochloride in a Wet AMD Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wet age-related macular degeneration (AMD) is a primary cause of severe vision loss in the elderly, characterized by choroidal neovascularization (CNV). ALK4290 (also known as AKST4290) is an orally administered small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3). The CCR3/eotaxin (CCL11) signaling pathway is implicated in the inflammation and neovascularization characteristic of wet AMD. While specific preclinical data for ALK4290 in animal models of wet AMD are not extensively published, this document outlines the established animal model and experimental protocols for evaluating CCR3 antagonists in this context, based on studies of similar molecules. This provides a framework for the investigation of ALK4290 dihydrochloride.
ALK4290 has been evaluated in Phase 2 clinical trials for both treatment-naïve and refractory wet AMD patients, where it was found to be safe and well-tolerated, with observed gains in visual acuity.[1][2][3] The rationale for its use stems from its ability to block the action of eotaxin, an immunomodulatory protein that is elevated in wet AMD and contributes to inflammation and neovascularization.[1][2][3][4][5][6]
Mechanism of Action and Signaling Pathway
In wet AMD, various stimuli, including inflammation and aging, lead to the upregulation of chemokines such as eotaxin-1 (CCL11) in the retinal pigment epithelium (RPE) and choroid. Eotaxin-1 binds to its receptor, CCR3, which is expressed on endothelial cells and inflammatory cells like macrophages. This interaction triggers downstream signaling cascades, including the activation of Rac1, promoting endothelial cell migration, proliferation, and the formation of new blood vessels (angiogenesis) that characterize CNV. ALK4290, as a CCR3 antagonist, blocks this initial binding step, thereby inhibiting the subsequent signaling and pathological neovascularization.
Caption: ALK4290 blocks the Eotaxin-1/CCR3 pathway, inhibiting angiogenesis.
Animal Model: Laser-Induced Choroidal Neovascularization (CNV)
The most widely used and accepted animal model for studying wet AMD is the laser-induced CNV model, typically in mice (e.g., C57BL/6J strain) or non-human primates.[7] This model effectively mimics the neovascularization process seen in human wet AMD.
Experimental Protocol: Laser-Induced CNV in Mice
-
Animal Selection: C57BL/6J mice (8-10 weeks old) are commonly used.[7] All procedures should be performed in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic cocktail (e.g., ketamine/xylazine). Pupils are dilated with a topical mydriatic agent (e.g., 1% tropicamide).
-
Laser Photocoagulation: A diode laser (532 nm) is used to create four laser spots around the optic nerve of each eye (e.g., 100 µm spot size, 100 ms duration, 200 mW power). The rupture of Bruch's membrane, indicated by a vapor bubble at the laser site, is the criterion for a successful induction.
-
Drug Administration:
-
Oral Gavage: this compound is dissolved in a suitable vehicle (e.g., DMSO).[7] Administration (e.g., 50 mg/kg/day) can begin prior to laser induction and continue for the duration of the experiment (typically 7-14 days).[7]
-
Intravitreal Injection: For localized delivery, ALK4290 can be dissolved in a sterile vehicle and injected into the vitreous humor immediately after laser injury.[7]
-
-
In Vivo Imaging and Analysis:
-
Fluorescein Angiography (FA): At day 7 or 14 post-laser, FA is performed to assess vascular leakage from the CNV lesions.[7]
-
Optical Coherence Tomography (OCT): OCT can be used for non-invasive, cross-sectional imaging of the retina to measure the thickness and volume of the CNV lesions.
-
-
Ex Vivo Quantification of CNV:
-
Tissue Collection: Mice are euthanized, and the eyes are enucleated. The RPE-choroid-sclera complex is dissected and flat-mounted.
-
Staining: Flatmounts are stained with an endothelial cell marker, such as isolectin B4 conjugated to a fluorescent tag, to visualize the neovascular tufts.[7]
-
Confocal Microscopy and Measurement: The stained flatmounts are imaged with a confocal microscope, and the area or volume of the CNV lesions is quantified using imaging software.
-
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a CCR3 antagonist in the laser-induced CNV mouse model.
Caption: Workflow for evaluating ALK4290 in a laser-induced CNV mouse model.
Data Presentation
The following tables present representative quantitative data from studies evaluating CCR3 antagonists in laser-induced CNV models. This data serves as a benchmark for what might be expected from studies with ALK4290.
Table 1: Effect of Oral CCR3 Antagonist on CNV Volume
| Treatment Group | Dosage | Mean CNV Volume (µm³) ± SEM | Percent Reduction | P-value |
| Vehicle (DMSO) | - | 382,762 ± 15,048 | - | - |
| CCR3 Antagonist | 50 mg/kg/day | 148,892 ± 27,312 | 61% | <0.0001 |
Data adapted from a study on the CCR3 antagonist YM-344031.[7]
Table 2: Effect of Intravitreal CCR3 Antagonist on CNV Volume
| Treatment Group | Dose | Mean CNV Volume (µm³) ± SEM | Percent Reduction | P-value |
| Vehicle (DMSO) | - | 339,812 ± 43,582 | - | - |
| CCR3 Antagonist | 10 µg | 193,776 ± 19,266 | 43% | <0.05 |
Data adapted from a study on the CCR3 antagonist YM-344031.[7]
Conclusion
The laser-induced CNV model in mice is a robust and well-characterized system for the preclinical evaluation of novel therapeutics for wet AMD, such as this compound. By targeting the CCR3 pathway, ALK4290 offers a promising oral treatment modality that could reduce the burden of intravitreal injections. The protocols and expected outcomes detailed in these application notes, based on studies of similar CCR3 antagonists, provide a comprehensive guide for researchers to design and execute pivotal animal studies to further validate the therapeutic potential of ALK4290 in wet AMD.
References
- 1. Alkahest Announces Positive Top-Line Data from Two Phase 2a Studies of AKST4290 in Individuals with Wet Age-Related Macular Degeneration - BioSpace [biospace.com]
- 2. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 3. Alkahest Presents Positive Results from Phase 2a Open Label Study of AKST4290 in Treatment-Naïve neovascular AMD at Retina World Congress [prnewswire.com]
- 4. Suppression of laser-induced choroidal neovascularization by a CCR3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkahest Announces Initiation of Two Phase 2 Clinical Trials of ALK4290 in Age-Related Macular Degeneration [prnewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: ALK4290 Dihydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALK4290 dihydrochloride is a potent and orally active inhibitor of the C-C chemokine receptor type 3 (CCR3).[1] It has a Ki value of 3.2 nM for human CCR3.[1] This compound is under investigation for its therapeutic potential in conditions such as neovascular age-related macular degeneration (nAMD) and Parkinson's disease.[1] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₆Cl₂N₅O₃ | MedChemExpress |
| Molecular Weight | 584.97 g/mol | [2] |
| CAS Number | 1372127-19-9 | [2] |
| Appearance | White to off-white solid | --- |
| Purity | ≥98% | --- |
Solubility and Recommended Storage
| Solvent | Concentration | Storage Temperature | Shelf Life (in solvent) | Reference |
| DMSO | ≥10 mM | -20°C | 1 month | [3] |
| -80°C | 6 months | [3] |
Note: While a 10 mM stock solution in DMSO is readily achievable, the maximum solubility of this compound in DMSO has not been publicly reported. It is recommended to perform a small-scale solubility test if higher concentrations are required. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[3]
Signaling Pathway
ALK4290 functions by inhibiting the CCR3 signaling pathway. CCR3 is a G protein-coupled receptor that, upon binding to its chemokine ligands (e.g., eotaxins), activates downstream signaling cascades. These pathways are implicated in inflammatory responses and angiogenesis, which are key processes in the pathology of diseases like nAMD.
Caption: ALK4290 inhibits eotaxin binding to CCR3, blocking downstream signaling.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 584.97 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.85 mg of the compound.
-
Calculation: 0.01 mol/L * 0.001 L * 584.97 g/mol = 0.0058497 g = 5.85 mg
-
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mix: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Experimental Workflow: In Vitro Cell-Based Assay
This workflow outlines the general steps for using the this compound stock solution in a cell-based assay.
Caption: General workflow for in vitro experiments using ALK4290.
Protocol for Preparing Working Solutions for Cell Culture:
-
Thaw Stock: Thaw a single aliquot of the 10 mM ALK4290 stock solution at room temperature.
-
Serial Dilution (if necessary): It is often recommended to perform serial dilutions of the stock solution in DMSO to create intermediate stocks before the final dilution into cell culture medium. This helps to ensure accuracy and minimize pipetting errors.
-
Final Dilution: Dilute the stock or intermediate stock solution into pre-warmed cell culture medium to achieve the desired final concentration. To avoid precipitation, it is best to add the DMSO solution to the medium while gently vortexing or mixing.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line, typically less than 0.5%.[3] Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
-
Application: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of ALK4290.
-
Incubation: Incubate the cells for the experimentally determined time period before proceeding with the downstream assay.
Stability and Handling
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the DMSO stock solution, as this can lead to degradation of the compound.[3] Aliquoting into single-use volumes is the best practice.
-
Moisture: DMSO is hygroscopic and will readily absorb water from the atmosphere. The presence of water can affect the stability of dissolved compounds.[4] Use anhydrous DMSO and keep stock solution vials tightly sealed.
-
Light Sensitivity: While specific data for ALK4290 is unavailable, it is good practice to protect stock solutions from light by storing them in amber vials or wrapping them in foil.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
DMSO can facilitate the absorption of substances through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
References
Application Notes and Protocols for ALK4290 Dihydrochloride Oral Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALK4290, also known as AKST4290, is an orally bioavailable small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3). CCR3 and its ligands, such as eotaxin (CCL11), are implicated in inflammatory and angiogenic pathways, making CCR3 a therapeutic target for diseases like neovascular age-related macular degeneration (nAMD). These application notes provide a summary of the preclinical data on the oral administration of ALK4290 dihydrochloride in mice, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action and Signaling Pathway
ALK4290 functions by blocking the binding of ligands like eotaxin to CCR3, a G protein-coupled receptor. This inhibition disrupts downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, key processes in angiogenesis. The CCR3 signaling pathway in endothelial cells involves the activation of several key downstream effectors, including the PI3K-Akt and MAPK (p38 and ERK1/2) pathways, which are crucial for the development of choroidal neovascularization (CNV).[1][2]
Pharmacokinetic Profile in Mice
A preclinical study in C57BL/6 and Balb/c mice provides key pharmacokinetic data following a single oral dose of [14C]-labeled AKST4290.
Table 1: Pharmacokinetic Parameters of AKST4290 in Mouse Ocular Tissues
| Mouse Strain | Dose (Oral) | Time Point | Tissue | Mean Concentration (ng/mL ± SEM) |
| C57BL/6 | 30 mg/kg | 0.5 h | RPE/Choroid | 447.8 ± 143.89 |
| C57BL/6 | 30 mg/kg | 2 h | RPE/Choroid | 1087.2 ± 106.64 |
| C57BL/6 | 30 mg/kg | 24 h | RPE/Choroid | 941.5 ± 273.09 |
| Balb/c | 30 mg/kg | 2 h | RPE/Choroid | 235.6 ± 27.05 |
| C57BL/6 | 30 mg/kg | 2 h | Retina | 460.06 ± 41.79 |
| Balb/c | 30 mg/kg | 2 h | Retina | 12.98 ± 1.61 |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol is a general guideline for the oral administration of this compound to mice via gavage, based on common laboratory practices. The specific vehicle for ALK4290 was not detailed in the reviewed literature, so a common vehicle for oral gavage is suggested. Researchers should perform their own vehicle formulation and stability testing.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile water for injection
-
Weighing scale
-
Mortar and pestle (optional, for trituration)
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility and handling for at least one week prior to the experiment.
-
Formulation Preparation (Example):
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously.
-
Weigh the appropriate amount of this compound.
-
If necessary, triturate the powder to a fine consistency.
-
Gradually add the vehicle to the powder while stirring to create a homogenous suspension. Use a magnetic stirrer for thorough mixing.
-
Prepare the formulation fresh daily and keep it on a stirrer to ensure uniform suspension.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle if necessary.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is properly positioned, administer the ALK4290 formulation slowly and steadily.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Evaluation of ALK4290 Efficacy in a Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This protocol describes a common model to assess the efficacy of anti-angiogenic compounds.
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
This compound formulation (prepared as in Protocol 1)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Laser photocoagulator (e.g., 532 nm argon laser)
-
Fundus camera
-
Fluorescein sodium
-
Isolectin B4 conjugated to a fluorescent dye
-
Microscope for imaging flat mounts
Procedure:
-
Animal Preparation: Anesthetize the mice and dilate their pupils with a topical mydriatic.
-
Laser-Induced CNV:
-
Place a coverslip on the cornea with a drop of sterile saline to visualize the fundus.
-
Deliver four laser spots (e.g., 532 nm, 100 mW, 100 ms duration, 50 µm spot size) around the optic nerve in each eye using a slit lamp delivery system. The appearance of a small bubble indicates the rupture of Bruch's membrane.
-
-
Treatment:
-
Randomly assign mice to a treatment group (e.g., vehicle control, ALK4290 at various doses) and a positive control group (e.g., an anti-VEGF agent).
-
Begin oral administration of ALK4290 or vehicle one day before or on the day of laser injury and continue daily for 7 to 14 days.
-
-
CNV Analysis:
-
At the end of the treatment period (e.g., day 7 or 14), perform fluorescein angiography to assess vascular leakage from the CNV lesions.
-
Euthanize the mice and enucleate the eyes.
-
Prepare choroidal flat mounts and stain with a fluorescently-labeled isolectin B4 to visualize the neovascular tufts.
-
Capture images of the flat mounts using a fluorescence microscope and quantify the area of CNV using image analysis software (e.g., ImageJ).
-
Data Presentation:
Table 2: Hypothetical Efficacy Data of ALK4290 in Laser-Induced CNV Model
| Treatment Group | Dose (Oral, Daily) | Mean CNV Area (µm²) ± SEM | % Inhibition vs. Vehicle |
| Vehicle Control | - | 15,000 ± 1,200 | - |
| ALK4290 | 10 mg/kg | 9,500 ± 980 | 36.7% |
| ALK4290 | 30 mg/kg | 6,200 ± 750 | 58.7% |
| Positive Control | - | 5,500 ± 600 | 63.3% |
Note: This table presents hypothetical data for illustrative purposes, as specific efficacy data for ALK4290 in this mouse model was not available in the reviewed literature.
Conclusion
This compound is a promising oral CCR3 inhibitor with potential applications in diseases driven by inflammation and angiogenesis. The provided pharmacokinetic data and experimental protocols offer a foundation for researchers to design and execute preclinical studies in mice. Further investigation is warranted to establish the in vivo efficacy of ALK4290 in relevant mouse models of retinal disease and to optimize its formulation for oral delivery.
References
- 1. Scholarly Article or Book Chapter | CCR3 is a target for age-related macular degeneration diagnosis and therapy | ID: 2b88qk97x | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. CCR3 is a therapeutic and diagnostic target for neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALK4290 Dihydrochloride in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALK4290 dihydrochloride, also known as AKST4290, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 3 (CCR3). CCR3 and its ligands, such as eotaxin (CCL11), are key players in inflammatory pathways and have been implicated in the pathogenesis of various diseases, including age-related macular degeneration (AMD) and other inflammatory conditions.[1][2][3] In preclinical and clinical research, ALK4290 is investigated for its therapeutic potential to mitigate inflammation and angiogenesis.[4][5][6] These application notes provide a summary of reported in vivo doses and detailed protocols for experimental studies.
Data Presentation
Table 1: Summary of this compound and Other CCR3 Antagonists in In Vivo Preclinical Studies
| Compound | Species | Model | Dose | Route of Administration | Frequency | Reference |
| ALK4290 (AKST4290) | Mouse (C57BL/6) | Pharmacokinetics & Biodistribution | 10 mg/kg | Oral | Single Dose | [7] |
| ALK4290 (AKST4290) | Mouse (C57BL/6, Balb/c) | Pharmacokinetics & Biodistribution | 30 mg/kg | Oral | Single Dose | [7] |
| ALK4290 (AKST4290) | Mouse | Ocular Inflammation (NaIO3 and MOG models) | Not Specified | Oral | Twice Daily | [6] |
| GW782415X | Non-human primate (cynomolgus monkey) | Laser-induced Choroidal Neovascularization | 20 mg/kg | Oral | Not Specified | [1] |
| GW766994X | Mouse | Laser-induced and Spontaneous Choroidal Neovascularization | Not Specified (Dose-dependent) | Oral | Once or Twice Daily | [5] |
Note: ALK4290 has been investigated in human clinical trials for neovascular AMD at a dose of 400 mg twice daily.[3][4][8]
Signaling Pathway
The binding of eotaxins (CCL11, CCL24, CCL26) to the CCR3 receptor on various immune cells, such as eosinophils and mast cells, and endothelial cells, triggers downstream signaling cascades.[2] This activation promotes cell migration, inflammation, and angiogenesis, processes that are central to the pathology of diseases like neovascular AMD. ALK4290 acts as an antagonist, blocking the binding of these chemokines to CCR3 and thereby inhibiting these pathological processes.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. CCR3 is a target for age-related macular degeneration diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel CCR3 Antagonists Are Effective Mono- and Combination Inhibitors of Choroidal Neovascular Growth and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating ALK4290 in a Laser-Induced Choroidal Neovascularization (CNV) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choroidal neovascularization (CNV) is a hallmark of neovascular age-related macular degeneration (nAMD), a leading cause of severe vision loss in the elderly. The laser-induced CNV model in rodents is a well-established and widely used preclinical model that mimics the exudative form of human AMD, providing a valuable platform for evaluating novel therapeutic agents.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing the laser-induced CNV model to assess the efficacy of ALK4290, a CCR3 antagonist. While preclinical data on ALK4290 in this specific model is not publicly available, this document will leverage data from other potent CCR3 antagonists to provide representative experimental workflows and expected outcomes.
ALK4290 (also known as AKST4290) is an orally administered small molecule inhibitor of the C-C chemokine receptor 3 (CCR3). CCR3 and its ligands are implicated in the pathogenesis of CNV, making it a promising therapeutic target.[6][7][8][9][10] The activin receptor-like kinase (ALK) signaling pathway, particularly involving ALK1, ALK2, and ALK3, also plays a role in retinal vascular development and pathological neovascularization. While the primary mechanism of ALK4290 is understood to be CCR3 inhibition, its nomenclature suggests a potential interaction with the ALK pathway, a hypothesis that warrants further investigation.
Data Presentation
The following tables summarize quantitative data from preclinical studies on CCR3 antagonists in the laser-induced CNV model. This data can be used as a benchmark for designing experiments and evaluating the potential efficacy of ALK4290.
Table 1: Effect of Systemic CCR3 Antagonist Administration on Laser-Induced CNV Volume
| Treatment Group | Dosage | Administration Route | Mean CNV Volume (µm³) | Percent Inhibition | p-value | Reference |
| Vehicle (DMSO) | - | Oral Gavage | 382,762.4 ± 15,047.7 | - | - | [8] |
| YM-344031 | 50 mg/kg/day | Oral Gavage | 148,891.6 ± 27,311.9 | 61.1% | <0.0001 | [8] |
Table 2: Effect of Intravitreal CCR3 Antagonist Administration on Laser-Induced CNV Volume
| Treatment Group | Dosage (per eye) | Administration Route | Mean CNV Volume (µm³) | Percent Inhibition | p-value | Reference |
| Vehicle (DMSO) | - | Intravitreal | 339,812.2 ± 43,581.9 | - | - | [6][8] |
| YM-344031 | 0.1 µg | Intravitreal | Significantly Reduced | Dose-dependent | <0.01 | [6] |
| YM-344031 | 1.0 µg | Intravitreal | Significantly Reduced | Dose-dependent | <0.01 | [6] |
| YM-344031 | 10.0 µg | Intravitreal | 193,775.6 ± 19,265.9 | 43.0% | <0.05 | [8] |
Table 3: Effect of CCR3 Antagonist on Vascular Leakage in Laser-Induced CNV
| Treatment Group | Dosage (per eye) | Administration Route | Vascular Leakage Grade | p-value | Reference |
| Vehicle (DMSO) | - | Intravitreal | Predominantly Grade 3 | - | [6] |
| YM-344031 | 0.1 µg - 10.0 µg | Intravitreal | Significantly Fewer Grade 3 Lesions | <0.001 | [6] |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol describes the induction of CNV in mice using laser photocoagulation, a widely accepted method that ruptures Bruch's membrane and initiates a wound-healing response leading to neovascularization.[1][2]
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Slit lamp with a laser delivery system (e.g., Argon laser)
-
Cover slip and ophthalmic gel
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection. Once fully anesthetized, dilate the pupils by applying a drop of mydriatic solution to each eye.
-
Laser Photocoagulation: Place the mouse on a stereotactic stage. Apply a drop of ophthalmic gel to the cornea and place a cover slip over the eye to visualize the fundus.
-
Using a slit lamp, focus the laser beam on the retina. Deliver four laser spots (532 nm, 100 mW, 100 ms duration, 75 µm spot size) around the optic nerve in each eye. A characteristic "pop" sound and the formation of a small bubble indicate the successful rupture of Bruch's membrane.
-
Post-Procedure Care: Apply an antibiotic ointment to the eyes to prevent infection. Monitor the animals until they have fully recovered from anesthesia.
ALK4290 Administration
ALK4290 can be administered systemically (oral gavage) or locally (intravitreal injection). The choice of administration route will depend on the experimental design and the desired therapeutic exposure.
a) Oral Gavage:
-
Prepare a formulation of ALK4290 in a suitable vehicle (e.g., DMSO, PEG400).
-
Administer the formulation to the mice using a gavage needle. Dosing should commence prior to or immediately after laser induction and continue for the duration of the study (typically 7-14 days).
b) Intravitreal Injection:
-
Prepare a sterile solution of ALK4290 in a vehicle suitable for intraocular injection.
-
Immediately after laser photocoagulation, perform an intravitreal injection of a small volume (e.g., 1 µL) of the ALK4290 solution into the vitreous cavity using a 33-gauge needle under a dissecting microscope.
Quantification of CNV
a) Choroidal Flat Mounts and Isolectin B4 Staining:
This is a common method for quantifying the volume of the CNV lesion.
-
Enucleation and Fixation: At the end of the treatment period (e.g., day 7 or 14 post-laser), euthanize the mice and enucleate the eyes. Fix the eyes in 4% paraformaldehyde for 1 hour.
-
Dissection: Under a dissecting microscope, carefully remove the cornea and lens. Make four radial incisions in the retina and carefully separate it from the RPE-choroid-sclera complex.
-
Staining: Block the RPE-choroid-sclera flat mounts in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 1 hour. Incubate the flat mounts with a fluorescently-labeled isolectin B4 (e.g., from Griffonia simplicifolia) overnight at 4°C to stain the blood vessels.
-
Imaging and Analysis: Mount the stained flat mounts on a slide and image the CNV lesions using a confocal microscope. Use image analysis software (e.g., ImageJ, Imaris) to reconstruct the 3D volume of the fluorescently labeled neovascularization.
b) Fundus Fluorescein Angiography (FFA):
FFA is a non-invasive in vivo imaging technique used to assess vascular leakage from the CNV lesions.
-
Anesthetize the mice and dilate their pupils as described previously.
-
Inject a fluorescent dye (e.g., 10% sodium fluorescein) intraperitoneally.
-
Using a fundus camera, capture images of the retina at early and late phases after dye injection.
-
Analyze the images for the extent and intensity of fluorescein leakage from the CNV lesions. Leakage can be graded semi-quantitatively.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Laser-Induced Choroidal Neovascularization - Experimentica [experimentica.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Novel CCR3 Antagonists Are Effective Mono- and Combination Inhibitors of Choroidal Neovascular Growth and Vascular Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for Evaluating ALK4290 in the Sodium Iodate Model of Retinal Degeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly. The disease is broadly categorized into two forms: neovascular (wet) AMD and atrophic (dry) AMD. The sodium iodate (NaIO3) induced retinal degeneration model is a well-established and reproducible animal model that recapitulates key features of dry AMD, particularly the degeneration of the retinal pigment epithelium (RPE).[1][2][3] This model is induced by the systemic administration of NaIO3, an oxidizing agent that causes significant oxidative stress, leading to RPE cell death and subsequent photoreceptor damage.[1][3][4]
An inflammatory component is also recognized in the pathogenesis of the NaIO3 model, with an observed increase in pro-inflammatory cytokines and chemokines in the retina.[1][5][6] This inflammatory response contributes to the overall retinal damage.
ALK4290 (also known as AKST4290) is an orally administered small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[7][8][9] CCR3 and its ligands, such as eotaxin-1 (CCL11), are implicated in inflammatory processes and have been associated with AMD pathologies.[10][11][12] While initially investigated in clinical trials for wet AMD due to its anti-angiogenic and anti-inflammatory properties, the mechanism of action of ALK4290 suggests its potential therapeutic utility in dry AMD by modulating the inflammatory response.[8][9][13] Preclinical studies have shown that ALK4290 preferentially accumulates in the RPE/choroid complex, the primary site of pathology in the NaIO3 model.[7][14] A recent study demonstrated that in the NaIO3 model, ALK4290 treatment significantly reduced the infiltration of peripheral immune cells into the eye.[7][15]
These application notes provide a comprehensive overview and detailed protocols for utilizing the sodium iodate model of retinal degeneration to evaluate the therapeutic potential of ALK4290.
Scientific Rationale and Signaling Pathway
The sodium iodate model induces oxidative stress in the RPE, leading to cellular damage and the release of inflammatory mediators. This creates a pro-inflammatory microenvironment that attracts immune cells, further exacerbating retinal degeneration. ALK4290, as a CCR3 antagonist, is hypothesized to interfere with this inflammatory cascade. By blocking CCR3 signaling, ALK4290 can inhibit the recruitment of immune cells to the site of injury, thereby reducing inflammation-mediated damage to the RPE and photoreceptors.
Figure 1: Proposed mechanism of ALK4290 in the sodium iodate model.
Experimental Protocols
I. Induction of Retinal Degeneration with Sodium Iodate
This protocol is adapted for use in C57BL/6J mice.
Materials:
-
Sodium Iodate (NaIO3), Sigma-Aldrich or equivalent
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
C57BL/6J mice (8-10 weeks old)
-
Insulin syringes with 29G needle or similar for injection
Procedure:
-
Preparation of NaIO3 Solution: On the day of injection, prepare a fresh solution of NaIO3 in sterile PBS. A common concentration is 5 mg/mL.[16] Ensure the solution is completely dissolved and sterile-filtered.
-
Animal Dosing: Administer a single intraperitoneal (i.p.) injection of NaIO3. A dose of 50 mg/kg has been shown to produce consistent retinal degeneration with low systemic toxicity.[5][17][18] For a 25g mouse, this would be a 250 µL injection of a 5 mg/mL solution.
-
Control Group: Administer an equivalent volume of sterile PBS to the control group of mice.
-
Post-Injection Monitoring: Monitor the animals for any signs of systemic toxicity. Retinal degeneration typically develops over several days to weeks.[17]
II. ALK4290 Administration
Materials:
-
ALK4290 (AKST4290)
-
Appropriate vehicle for oral gavage (e.g., as specified by the supplier or based on solubility testing)
-
Oral gavage needles
Procedure:
-
ALK4290 Preparation: Prepare a suspension or solution of ALK4290 in the chosen vehicle at the desired concentration.
-
Dosing Regimen: Based on preclinical studies, oral administration of ALK4290 can be performed twice daily.[7] A dosage used in preclinical models was not specified in the available abstracts, but a dose of 30 mg/kg was used for pharmacokinetic studies.[14] Dose-ranging studies may be necessary to determine the optimal therapeutic dose in this model.
-
Treatment Groups:
-
Group 1: PBS injection + Vehicle (Control)
-
Group 2: NaIO3 injection + Vehicle (Disease Model)
-
Group 3: NaIO3 injection + ALK4290 (Treatment Group)
-
-
Timing of Treatment: Treatment with ALK4290 can be initiated prior to or concurrently with NaIO3 injection and continued for the duration of the experiment (e.g., 7-14 days).
III. Assessment of Retinal Structure and Function
A. Optical Coherence Tomography (OCT)
OCT is a non-invasive imaging technique used to obtain high-resolution, cross-sectional images of the retina.[19][20]
Procedure:
-
Anesthesia: Anesthetize the mice (e.g., with a ketamine/xylazine cocktail).[21]
-
Pupil Dilation: Dilate the pupils with a mydriatic agent (e.g., 0.5% tropicamide).[21]
-
Imaging: Position the mouse on the OCT imaging platform. Use a corneal lubricant to maintain corneal clarity. Acquire retinal scans, focusing on the optic nerve head and surrounding areas.
-
Analysis: Measure the thickness of the total retina and individual retinal layers, particularly the outer nuclear layer (ONL), to quantify photoreceptor loss.[22]
B. Electroretinography (ERG)
ERG measures the electrical response of the various retinal cell types to a light stimulus, providing a functional assessment of the retina.[2][17]
Procedure:
-
Dark Adaptation: Dark-adapt the mice overnight before the procedure.[2][17]
-
Anesthesia and Pupil Dilation: As with OCT, anesthetize the mice and dilate their pupils under dim red light.[2]
-
Electrode Placement: Place a corneal electrode on the eye, a reference electrode subcutaneously on the head, and a ground electrode subcutaneously on the tail.
-
Recording: Record scotopic (dark-adapted) and photopic (light-adapted) ERGs in response to flashes of light of varying intensity.
-
Analysis: Measure the amplitude of the a-wave (photoreceptor response) and b-wave (inner retinal cell response).[17][23]
IV. Histological and Immunohistochemical Analysis
Procedure:
-
Tissue Collection: At the end of the study period, euthanize the mice and enucleate the eyes.
-
Fixation and Sectioning: Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde), process, and embed in paraffin or OCT compound. Cut retinal cross-sections.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To visualize the overall retinal morphology and measure the thickness of retinal layers.
-
Immunohistochemistry: Use specific antibodies to label retinal cell types (e.g., RPE65 for RPE cells) and inflammatory markers (e.g., Iba1 for microglia/macrophages).
-
Data Presentation
The following tables present hypothetical data based on expected outcomes from the described experiments.
Table 1: Retinal Function Assessment by Electroretinography (ERG)
| Treatment Group | Scotopic a-wave Amplitude (µV) | Scotopic b-wave Amplitude (µV) |
| Control | 150 ± 15 | 350 ± 30 |
| NaIO3 + Vehicle | 40 ± 10 | 90 ± 20 |
| NaIO3 + ALK4290 | 85 ± 12 | 180 ± 25 |
Table 2: Retinal Structure Assessment by Optical Coherence Tomography (OCT)
| Treatment Group | Outer Nuclear Layer (ONL) Thickness (µm) |
| Control | 50 ± 5 |
| NaIO3 + Vehicle | 20 ± 4 |
| NaIO3 + ALK4290 | 35 ± 6 |
Table 3: Quantification of Immune Cell Infiltration
| Treatment Group | Iba1-positive cells in outer retina (cells/mm²) |
| Control | 5 ± 2 |
| NaIO3 + Vehicle | 45 ± 8 |
| NaIO3 + ALK4290 | 20 ± 5 |
Experimental Workflow Visualization
Figure 2: Experimental workflow diagram.
References
- 1. Sodium Iodate-Induced Degeneration Results in Local Complement Changes and Inflammatory Processes in Murine Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]
- 3. The mouse pattern electroretinogram - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Model of Retinal Neurodegeneration Induced by Sodium Iodate: Morphofunctional Assessment of the Visual Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Sodium Iodate-Induced Degeneration Results in Local Complement Changes and Inflammatory Processes in Murine Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Alkahest Announces Positive Top-Line Data from Two Phase 2a Studies of AKST4290 in Individuals with Wet Age-Related Macular Degeneration - BioSpace [biospace.com]
- 9. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 10. Inflammatory Cytokines Induce Expression of Chemokines by Human Retinal Cells: Role in Chemokine Receptor Mediated Age-related Macular Degeneration [aginganddisease.org]
- 11. Upregulation of CCR3 by Age-Related Stresses Promotes Choroidal Endothelial Cell Migration via VEGF-Dependent and -Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Alkahest Announces Initiation of Two Phase 2 Clinical Trials of ALK4290 in Age-Related Macular Degeneration [prnewswire.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. biorxiv.org [biorxiv.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Optical Coherence Tomography: Imaging Mouse Retinal Ganglion Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Application of Optical Coherence Tomography to a Mouse Model of Retinopathy [jove.com]
- 21. Quantitative Optical Coherence Tomography for Longitudinal Monitoring of Postnatal Retinal Development in Developing Mouse Eyes [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALK4290 Dihydrochloride in Eosinophil Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALK4290 dihydrochloride, also known as AKST4290 or lazucirnon, is a potent and orally active antagonist of the C-C chemokine receptor type 3 (CCR3).[1] With a high affinity for human CCR3 (Ki of 3.2 nM), this compound effectively inhibits the binding of its primary ligand, eotaxin (CCL11).[1] The eotaxin/CCR3 signaling axis is a critical pathway in the recruitment of eosinophils to sites of inflammation, a key pathological feature in various allergic diseases such as asthma and allergic rhinitis. By blocking this interaction, this compound presents a targeted therapeutic strategy to mitigate eosinophilic inflammation.
These application notes provide a comprehensive guide for utilizing this compound as an inhibitory agent in in vitro eosinophil migration assays. The detailed protocols and supporting data are intended to facilitate research into the anti-inflammatory properties of this compound and aid in the development of novel therapeutics for eosinophil-driven diseases.
Mechanism of Action: Inhibition of Eosinophil Migration
Eosinophil migration is a multi-step process orchestrated by chemoattractants, with eotaxin being a principal mediator through its interaction with the CCR3 receptor expressed abundantly on the eosinophil surface.[2][3][4] The binding of eotaxin to CCR3, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process is sensitive to pertussis toxin, indicating the involvement of a Gαi subunit.[2]
Upon activation, the G-protein dissociates, leading to the activation of downstream effector molecules. Key signaling pathways implicated in eosinophil chemotaxis include the Phosphoinositide 3-kinase (PI3K)-γ, Mitogen-activated protein kinase (MAPK) pathways (specifically ERK1/2 and p38), and pathways leading to increased intracellular calcium.[2] These signaling cascades converge to regulate the reorganization of the actin cytoskeleton, which is essential for cell polarization and directed movement. The Rho family of small GTPases and their downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), play a crucial role in this cytoskeletal rearrangement.[2]
This compound acts as a competitive antagonist at the CCR3 receptor, preventing the binding of eotaxin and thereby abrogating the initiation of this signaling cascade. This inhibition of downstream signaling prevents the necessary cytoskeletal changes, ultimately leading to a reduction in eosinophil migration towards the eotaxin gradient.
Data Presentation: Inhibitory Potency of CCR3 Antagonists on Eosinophil Migration
While specific IC50 values for this compound in eosinophil migration assays are not publicly available, data from other potent and selective CCR3 antagonists provide a benchmark for expected efficacy. The following table summarizes the inhibitory concentrations (IC50) of various small molecule CCR3 antagonists against eotaxin-induced eosinophil chemotaxis.
| Compound | Target | Assay Type | Chemoattractant | Eosinophil Source | IC50 (nM) | Reference |
| ALK4290 | hCCR3 | Binding Assay | Eotaxin | - | 3.2 (Ki) | [1] |
| YM-355179 | hCCR3 | Chemotaxis | CCL11 (Eotaxin) | Human | 24 | [1] |
| SB-328437 | hCCR3 | Chemotaxis | Eotaxin, Eotaxin-2, MCP-4 | Human | Potent inhibition (specific IC50 not stated) | [5] |
Experimental Protocols
Protocol 1: In Vitro Eosinophil Chemotaxis Assay using a Boyden Chamber
This protocol describes a classic method for assessing the effect of this compound on eotaxin-induced eosinophil migration.
Materials:
-
Human Eosinophils (isolated from peripheral blood of healthy donors)
-
This compound
-
Recombinant Human Eotaxin-1 (CCL11)
-
RPMI 1640 medium supplemented with 1% fetal bovine serum (FBS) and 10 mM HEPES
-
Boyden Chamber apparatus (48-well or 96-well)
-
Polycarbonate membranes (5 µm pore size)
-
Staining solution (e.g., Chromotrope 2R or Giemsa stain)
-
Microscope
-
Incubator (37°C, 5% CO2)
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from fresh human peripheral blood using a suitable method, such as density gradient centrifugation followed by negative selection to achieve high purity (>97%). Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in assay medium to achieve a range of desired final concentrations for testing (e.g., 1 nM to 1 µM).
-
Pre-incubation with Inhibitor: In separate tubes, mix equal volumes of the eosinophil suspension and the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of the solvent used for the inhibitor). Incubate the cells with the inhibitor or vehicle for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing the chemoattractant, recombinant human eotaxin-1 (typically at a concentration of 10-100 ng/mL), to the lower wells of the Boyden chamber.[3]
-
Include a negative control with assay medium only (no chemoattractant) in some lower wells.
-
Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.
-
Assemble the Boyden chamber.
-
Add 50 µL of the pre-incubated eosinophil suspension (from step 3) to the upper wells.
-
-
Incubation: Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO2 for 60-180 minutes. The optimal incubation time should be determined empirically.
-
Quantification of Migration:
-
After incubation, disassemble the chamber and carefully remove the membrane.
-
Wipe the non-migrated cells from the top surface of the membrane.
-
Fix and stain the membrane to visualize the migrated cells on the bottom surface.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated eosinophils in several high-power fields for each well.
-
Calculate the average number of migrated cells per field.
-
Protocol 2: Quantification of Eosinophil Migration using an Eosinophil Peroxidase (EPO) Assay
This method offers a more high-throughput and less subjective alternative to manual cell counting.
Materials:
-
All materials from Protocol 1
-
Eosinophil Peroxidase (EPO) substrate solution (e.g., 0.1 mM o-phenylenediamine, 0.05 M Tris-HCl pH 8.0, 0.1% Triton X-100, 1 mM H2O2)
-
Microplate reader
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Cell Lysis and Peroxidase Reaction:
-
After incubation, carefully collect the contents of the lower wells, which contain the migrated eosinophils.
-
Lyse the cells to release their EPO content (e.g., by adding a detergent like Triton X-100).
-
Add the EPO substrate solution to each well.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
-
Measurement:
-
Stop the reaction (e.g., with sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known numbers of eosinophils to correlate absorbance with cell number.
-
Determine the number of migrated eosinophils in each sample based on the standard curve.
-
Visualizations
Caption: ALK4290 inhibits the CCR3 signaling pathway.
Caption: Workflow for Eosinophil Migration Assay.
References
- 1. A novel, selective, and orally available antagonist for CC chemokine receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. A central regulatory role for eosinophils and the eotaxin/CCR3 axis in chronic experimental allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Eosinophil CCR3 Signaling and Eotaxin Using a Bioinformatics Analysis of a Mouse Model of Obliterative Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ALK4290 dihydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALK4290 dihydrochloride. The information provided addresses common solubility issues encountered when preparing and using this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: ALK4290, also known as AKST4290, is a potent and orally active inhibitor of the C-C chemokine receptor type 3 (CCR3).[1] Its dihydrochloride salt is often used in research. ALK4290 targets the CCR3 receptor, which is involved in inflammatory responses, and has been investigated for its therapeutic potential in conditions like neovascular age-related macular degeneration and Parkinson's disease.[1] The inhibition of CCR3 by ALK4290 blocks the downstream signaling pathways activated by ligands such as eotaxin.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound has limited solubility in aqueous solutions. The recommended starting solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For in vivo studies, co-solvent systems are typically required to achieve the desired concentration and maintain solubility upon administration.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?
A3: This is a common issue known as precipitation upon dilution. Here are several strategies to address this:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but low enough to avoid cellular toxicity (typically ≤0.5%).
-
Use a pre-warmed buffer: Warming your aqueous buffer before adding the DMSO stock can sometimes improve solubility.
-
Add the stock solution to the buffer slowly while vortexing: This helps to ensure rapid and uniform mixing, preventing localized high concentrations of the compound that can lead to precipitation.
-
Consider the use of a surfactant: A low concentration of a biocompatible surfactant, such as Tween-80, in your final solution can help to maintain the solubility of hydrophobic compounds.
Q4: What is the stability of this compound in solution?
A4: Stock solutions of ALK4290 in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1] It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Solubility Data
The following table summarizes the known solubility of ALK4290.
| Solvent/Vehicle | Concentration | Observation |
| DMSO | 50 mg/mL (97.65 mM) | Requires sonication and warming to 60°C.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.88 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.88 mM) | Suspended solution; requires sonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.88 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol provides a general guideline for preparing a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming bath or heat block
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, warm the solution to 60°C and use sonication until the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a clear solution of ALK4290 for in vivo administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of ALK4290 in DMSO (e.g., 25 mg/mL).
-
In a sterile conical tube, add the required volume of the ALK4290 DMSO stock solution (10% of the final volume).
-
Add PEG300 (40% of the final volume) and mix thoroughly by vortexing.
-
Add Tween-80 (5% of the final volume) and mix thoroughly.
-
Finally, add saline (45% of the final volume) to reach the desired final volume and mix until a clear solution is obtained.[1]
Visualizations
CCR3 Signaling Pathway
Caption: CCR3 signaling pathway and the inhibitory action of ALK4290.
Experimental Workflow for Preparing this compound for In Vitro Assays
Caption: Workflow for preparing this compound solutions.
Troubleshooting Guide for this compound Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues.
References
potential off-target effects of ALK4290 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing ALK4290 dihydrochloride (also known as lazucirnon or AKST4290), a potent and selective C-C chemokine receptor 3 (CCR3) antagonist. This guide addresses potential off-target effects and offers troubleshooting advice for common experimental challenges.
Understanding ALK4290 and its Target
ALK4290 is an orally active small molecule inhibitor of CCR3, with a reported inhibitory constant (Ki) of 3.2 nM for human CCR3.[1] CCR3 is a G protein-coupled receptor (GPCR) that plays a crucial role in the chemotaxis of eosinophils and other inflammatory cells. Its involvement in various allergic and inflammatory diseases has made it a significant target for drug development. While ALK4290 is described as a "highly selective" antagonist, it is critical for researchers to consider and investigate potential off-target effects to ensure the validity of their experimental results.[2][3]
Potential Off-Target Effects of a Selective CCR3 Antagonist
While a comprehensive public selectivity panel for ALK4290 is not available, data from other selective CCR3 antagonists can provide insights into potential off-target profiles. A highly selective compound would ideally show minimal activity against other chemokine receptors and a broad range of other protein targets.
Below is a representative selectivity profile for a hypothetical, highly selective CCR3 antagonist, illustrating the type of data researchers should seek or generate.
Table 1: Representative Selectivity Profile of a Hypothetical Highly Selective CCR3 Antagonist
| Target Class | Specific Target | Assay Type | IC50 / Ki (nM) | Fold Selectivity vs. CCR3 |
| Primary Target | CCR3 | Radioligand Binding (Ki) | 3.2 | - |
| Chemokine Receptors | CCR1 | Radioligand Binding | >10,000 | >3125 |
| CCR2 | Radioligand Binding | >10,000 | >3125 | |
| CCR4 | Radioligand Binding | >10,000 | >3125 | |
| CCR5 | Radioligand Binding | >10,000 | >3125 | |
| CXCR1 | Radioligand Binding | >10,000 | >3125 | |
| CXCR2 | Radioligand Binding | >10,000 | >3125 | |
| Other GPCRs | Adrenergic α1A | Radioligand Binding | >10,000 | >3125 |
| Dopamine D2 | Radioligand Binding | >10,000 | >3125 | |
| Histamine H1 | Radioligand Binding | >10,000 | >3125 | |
| Kinases | AXL | Kinase Assay | >10,000 | >3125 |
| Aurora B | Kinase Assay | >10,000 | >3125 | |
| JAK2 | Kinase Assay | >10,000 | >3125 | |
| Ion Channels | hERG | Electrophysiology | >10,000 | >3125 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Troubleshooting Guides & FAQs
This section provides practical advice in a question-and-answer format to address specific issues that may arise during experiments with ALK4290.
Frequently Asked Questions (FAQs)
Q1: I am observing a cellular phenotype that is inconsistent with CCR3 inhibition. Could this be an off-target effect?
A1: Yes, an unexpected phenotype is a primary indicator of a potential off-target effect. To investigate this, consider the following steps:
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Confirm On-Target Engagement: Use a positive control, such as a known CCR3 ligand (e.g., eotaxin/CCL11), to ensure your assay system is responsive to CCR3 modulation.
-
Use a Structurally Different CCR3 Antagonist: If another selective CCR3 antagonist with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect. Conversely, if the phenotype is unique to ALK4290, it may suggest an off-target interaction.
-
Rescue Experiment: If possible, overexpress CCR3 in your cell system. An on-target effect of an antagonist should be surmountable with increased receptor expression.
-
Knockdown/Knockout of CCR3: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CCR3 expression. If the observed phenotype persists in the absence of the target, it is likely an off-target effect.
Q2: My IC50 value for ALK4290 in a cell-based assay is significantly different from the reported Ki. Why might this be?
A2: Discrepancies between binding affinity (Ki) and functional potency (IC50) are common and can arise from several factors:
-
Assay Conditions: Cell-based assays are influenced by factors not present in a purified receptor binding assay, such as cell membrane composition, receptor expression levels, and the presence of endogenous ligands.
-
Cellular Uptake and Metabolism: The compound must penetrate the cell membrane to reach its target, and it may be subject to cellular metabolism, which can alter its effective concentration.
-
Assay Format: The specific endpoint of your functional assay (e.g., calcium mobilization, chemotaxis, reporter gene activation) can influence the measured IC50.
Q3: How can I be sure that the observed effect of ALK4290 is due to antagonism of the CCR3 signaling pathway?
A3: To confirm that the observed effect is mediated through the CCR3 pathway, you can perform experiments to probe downstream signaling events. The canonical CCR3 signaling pathway involves coupling to Gi proteins, leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), as well as activation of phospholipase C (PLC), resulting in calcium mobilization.
-
Measure Downstream Signaling: Assess the effect of ALK4290 on eotaxin-induced calcium flux or cAMP levels. A true CCR3 antagonist should block these downstream events.
-
Perturb the Pathway: Use other pharmacological tools to inhibit or activate components of the CCR3 signaling cascade to see if it mimics or occludes the effect of ALK4290.
Experimental Protocols & Visualizations
Experimental Workflow for Validating On-Target vs. Off-Target Effects
The following workflow outlines a systematic approach to differentiate between on-target and off-target effects of a small molecule inhibitor like ALK4290.
Caption: Workflow for On-Target vs. Off-Target Validation.
Canonical CCR3 Signaling Pathway
This diagram illustrates the primary signaling cascade initiated by the activation of the CCR3 receptor.
Caption: CCR3 Signaling Cascade.
Methodology: Radioligand Binding Assay for Selectivity Profiling
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound (like ALK4290) to a specific receptor and can be used to assess selectivity.
Principle: This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibitory constant (Ki) can be calculated.
Key Experimental Steps:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CCR3, CCR1, etc.).
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled CCR3 ligand (e.g., [¹²⁵I]-CCL11), and varying concentrations of the unlabeled test compound (ALK4290).
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
This protocol can be repeated for a panel of different receptors to determine the selectivity profile of the compound.
References
- 1. event.fourwaves.com [event.fourwaves.com]
- 2. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 3. Alkahest Presents Positive Results from Phase 2a Open Label Study of AKST4290 in Treatment-Naïve neovascular AMD at Retina World Congress [prnewswire.com]
optimizing ALK4290 dihydrochloride concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of ALK4290 dihydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as AKST4290, is a potent and orally active small molecule inhibitor of the C-C motif chemokine receptor 3 (CCR3).[1][2] Its mechanism of action is to antagonize this receptor, blocking the signaling pathways associated with it.[3] With a reported K_i_ of 3.2 nM for human CCR3 (hCCR3), it is a high-affinity ligand.[1][2] ALK4290 is under investigation for its therapeutic potential in conditions like neovascular age-related macular degeneration (nAMD) and Parkinsonism.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are critical for maintaining the compound's activity.
-
Reconstitution: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous, newly opened Dimethyl Sulfoxide (DMSO).[1][4] To aid dissolution, ultrasonic treatment and gentle warming (up to 60°C) can be applied.[1]
-
Storage: The DMSO stock solution should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][4] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q3: What is a good starting concentration for my in vitro experiment?
A3: The optimal concentration is highly dependent on the cell type, assay duration, and specific endpoint. However, a good starting point can be estimated. Given its biochemical K_i_ of 3.2 nM, a preliminary concentration range for cell-based assays could start from 5 to 10 times this value to account for factors like cell permeability.[4] A common practice is to perform a broad dose-response experiment (e.g., from 1 nM to 10 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system.[4][5] It is generally advised to use the lowest concentration that achieves the desired biological effect to minimize potential off-target effects.[5]
Q4: What is the maximum recommended final DMSO concentration in my cell culture?
A4: High concentrations of DMSO can be toxic to cells and may introduce experimental artifacts.[6] The final concentration of DMSO in your cell culture medium should be kept as low as possible. Tolerance to DMSO varies between cell lines, but a general guideline is to not exceed 0.5%.[6] It is critical to include a vehicle control group in your experiments, which contains the same final concentration of DMSO as your highest ALK4290 concentration, to account for any solvent effects.[4][6]
| DMSO Concentration | General Recommendation for Cell Culture |
| < 0.1% | Considered safe for most cell lines, including sensitive ones.[6] |
| 0.1% - 0.5% | Generally well-tolerated by many robust and established cell lines.[6] |
| > 0.5% | May cause cytotoxicity or off-target effects; requires careful validation.[6] |
Q5: My results in a cell-based assay show a much weaker potency than the reported 3.2 nM K_i_ value. Why?
A5: Discrepancies between biochemical potency (like K_i_) and cellular activity are common.[4] Several factors can contribute to this:
-
Cell Permeability: The compound may have difficulty crossing the cell membrane to reach its target.[4][5]
-
Nonspecific Binding: The inhibitor can bind to plasticware or proteins in the cell culture serum, reducing its effective concentration.[7]
-
Cellular Environment: The complex intracellular environment can influence drug-target interactions differently than a purified biochemical assay.
-
Drug Efflux: Cells may actively pump the compound out via efflux pumps.
-
Compound Stability: The inhibitor may be unstable or metabolized in the cell culture medium over the course of the experiment.[6]
Troubleshooting Guide
Problem: I am observing low or no inhibitory activity.
-
Possible Cause 1: Inactive Compound.
-
Possible Cause 2: Sub-optimal Concentration.
-
Solution: Your chosen concentration may be too low for your specific cell system. Perform a wide dose-response curve to identify the effective concentration range.[4]
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, you may need to lower the concentration or assess the compound's kinetic solubility in your specific media.[6]
-
-
Possible Cause 4: Assay Conditions.
Problem: I am seeing high variability between my experimental replicates.
-
Possible Cause 1: Inaccurate Pipetting.
-
Possible Cause 2: Incomplete Mixing.
-
Solution: Gently but thoroughly mix the plate after adding the compound to the wells to ensure a homogenous concentration.[9]
-
-
Possible Cause 3: Edge Effects.
-
Solution: Evaporation from the outer wells of a microplate can concentrate reagents. To mitigate this, avoid using the outermost wells for experimental samples or fill them with a sterile buffer or media.[9]
-
-
Possible Cause 4: Cell Health and Plating Uniformity.
-
Solution: Ensure you start with a healthy, single-cell suspension and that cells are plated evenly across the wells. Inconsistent cell numbers will lead to variable results.
-
Problem: I am observing significant cell death or cytotoxicity.
-
Possible Cause 1: On-Target Toxicity.
-
Solution: The CCR3 pathway may be critical for the survival of your specific cell line. Try reducing the inhibitor concentration and/or shortening the incubation time.[4]
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: At higher concentrations, small molecules may bind to unintended targets, causing toxicity.[5] A dose-response experiment is crucial to find a concentration that inhibits CCR3 without causing general cytotoxicity.[4] Compare the IC50 for your functional assay with an IC50 from a cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Possible Cause 3: High DMSO Concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Amount: Determine the mass of this compound powder needed to prepare a 10 mM stock solution in DMSO. (Molecular Weight can be found on the supplier's datasheet).
-
Reconstitute Stock Solution: Add the calculated volume of anhydrous DMSO to the vial of ALK4290 powder. Vortex and, if necessary, use an ultrasonic bath and/or warm gently (e.g., to 37°C) until the compound is fully dissolved.
-
Aliquot and Store: Dispense the 10 mM stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -80°C for up to 6 months.[1]
-
Prepare Intermediate Dilution: On the day of the experiment, thaw one aliquot of the 10 mM stock. Prepare an intermediate dilution (e.g., 1 mM or 100 µM) in DMSO or cell culture medium. Note: Serial dilutions in the final working medium can help prevent precipitation.
-
Prepare Final Working Solutions: Serially dilute the intermediate stock into pre-warmed cell culture medium to achieve the final desired concentrations for your experiment. Ensure the final DMSO concentration remains constant across all treatments and the vehicle control.
Protocol 2: Determining the Optimal Concentration via Dose-Response Analysis
This protocol provides a general framework using a 96-well plate format.
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Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize (typically overnight).
-
Prepare Serial Dilutions: Prepare a 2X or 10X serial dilution series of ALK4290 in culture medium. For example, to test a range from 10 µM down to 1 nM, you might prepare 2X working solutions of 20 µM, 2 µM, 200 nM, 20 nM, and 2 nM.
-
Treatment: Carefully remove the existing medium from the cells. Add an equal volume of the 2X working solutions to the appropriate wells. For example, add 100 µL of 2X solution to wells already containing 100 µL of medium, or add 100 µL of 2X solution directly to the cells after aspirating the old medium.
-
Controls: Include the following controls on each plate:
-
No-Treatment Control: Cells with medium only.
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest inhibitor dose.[4]
-
-
Incubation: Incubate the plate for a duration appropriate for your specific assay endpoint (e.g., 24, 48, or 72 hours).[4]
-
Assay Measurement: Perform your specific assay (e.g., cell viability assay, functional assay measuring downstream signaling, etc.) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control (setting it as 100% or 0% inhibition). Plot the normalized response against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Visualizations
Caption: Simplified CCR3 signaling pathway and the inhibitory action of ALK4290.
Caption: Experimental workflow for determining the IC50 of ALK4290.
Caption: Logic flowchart for troubleshooting common in vitro issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: ALK4290 Dihydrochloride Toxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the in vitro toxicity of ALK4290 dihydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as AKST4290, is an orally administered small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1][2] Its primary mechanism of action is to block the action of eotaxin, an immunomodulatory protein that binds to CCR3.[1] By inhibiting this interaction, ALK4290 is thought to reduce inflammation and neovascularization, which are hallmarks of diseases like wet age-related macular degeneration (wAMD).[1]
Q2: What is the known safety profile of this compound in humans?
Clinical trials have evaluated the safety of ALK4290 in patients with wet age-related macular degeneration. In a Phase 2a study, ALK4290 was found to be safe and well-tolerated, with all adverse events being mild or moderate in severity.[1][3] No severe or serious adverse events were reported in this study.[3]
Q3: Which cell lines are appropriate for testing the toxicity of this compound?
The choice of cell line depends on the research question. For general cytotoxicity screening, commonly used cell lines like HEK293 (human embryonic kidney), HepG2 (human liver carcinoma), or HeLa (human cervical cancer) can be used. For more specific questions related to its therapeutic target, researchers might consider using primary human retinal pigment epithelial (RPE) cells or immortalized RPE cell lines (e.g., ARPE-19), as wAMD affects the retina. Human umbilical vein endothelial cells (HUVECs) could also be relevant for studying effects on neovascularization. The use of human cell lines is generally recommended for ocular toxicity evaluations.[4]
Q4: What are the standard assays to assess the in vitro toxicity of a compound like this compound?
Standard in vitro toxicity assays include:
-
Cell Viability Assays: Such as the MTS or MTT assay, which measure the metabolic activity of cells.[5]
-
Apoptosis Assays: To determine if the compound induces programmed cell death. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6][7]
-
Membrane Integrity Assays: Such as the lactate dehydrogenase (LDH) release assay, which detects damage to the cell membrane.
Troubleshooting Guide
Issue 1: High variability in MTS assay results between replicate wells.
-
Question: I am seeing significant differences in absorbance readings between wells that were treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure you have a homogenous single-cell suspension before seeding the plates. Pipette gently up and down to mix the cells before aliquoting to each well.
-
Edge effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. Consider not using the outermost wells for experimental data or ensure the incubator has adequate humidity.
-
Pipetting errors: Use calibrated pipettes and be consistent with your technique.
-
Incomplete formazan solubilization: If using an MTT assay, ensure the formazan crystals are fully dissolved before reading the plate. The MTS assay avoids this issue as the formazan product is soluble in the culture medium.
-
Issue 2: My negative control (untreated cells) shows low viability in the MTS assay.
-
Question: The absorbance readings for my untreated control cells are much lower than expected. Why might this be happening?
-
Answer: Low viability in the control group can indicate a problem with your cell culture or the assay itself:
-
Cell health: Ensure your cells are healthy, within a low passage number, and not overgrown before starting the experiment.
-
Contamination: Check for signs of bacterial or fungal contamination.
-
Reagent issues: The MTS reagent or the intermediate electron acceptor (like PES) can be toxic to some cell lines, especially at high concentrations or after prolonged incubation.[5] Optimize the incubation time with the MTS reagent.
-
Phenol red interference: Some culture media contain phenol red, which can interfere with absorbance readings. Use a phenol red-free medium if you suspect this is an issue.[8]
-
Issue 3: I am not observing a dose-dependent effect of this compound on cell viability.
-
Question: I have tested a range of this compound concentrations, but I don't see a clear trend of decreasing viability with increasing concentration. What should I do?
-
Answer:
-
Concentration range: The concentration range you selected may be too narrow or not in the effective range for your specific cell line. You may need to perform a broader range-finding experiment (e.g., from nanomolar to high micromolar concentrations).
-
Incubation time: The incubation period with the drug may be too short to induce a cytotoxic effect. Consider extending the exposure time (e.g., from 24 hours to 48 or 72 hours).
-
Compound solubility: Ensure that this compound is fully dissolved in your culture medium at the highest concentration tested. Precipitated compound will not be available to the cells.
-
Issue 4: In the Annexin V/PI apoptosis assay, a large proportion of cells are positive for both stains, even at low drug concentrations.
-
Question: My apoptosis assay results show a high percentage of late apoptotic/necrotic cells (Annexin V+/PI+) and very few early apoptotic cells (Annexin V+/PI-). Is this expected?
-
Answer: This could indicate a few things:
-
Rapid induction of necrosis: The compound might be causing rapid cell death through necrosis rather than apoptosis at the concentrations tested. Necrotic cells have compromised membrane integrity, allowing PI to enter.[6][7]
-
Assay timing: You may be observing the cells at a late time point after apoptosis has been initiated. Try analyzing cells at earlier time points post-treatment to capture the early apoptotic population.
-
Cell handling: Overly harsh trypsinization or centrifugation can damage cell membranes, leading to an artificial increase in PI-positive cells. Handle the cells gently during harvesting and staining.
-
Quantitative Data Summary
As specific in vitro toxicity data for this compound is not publicly available, the following table presents illustrative data for how to report IC50 values (the concentration of a drug that inhibits a biological process by 50%).
| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) |
| ARPE-19 | MTS | 48 hours | > 100 |
| HUVEC | MTS | 48 hours | 85.2 |
| HepG2 | MTS | 48 hours | 92.5 |
| HEK293 | MTS | 48 hours | > 100 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
MTS Cell Viability Assay Protocol
This protocol is adapted from standard MTS assay procedures.[5][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[5]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[5]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other wells. Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Apoptosis Assay Protocol
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[6][7][9]
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells for each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
Visualizations
Caption: Workflow for MTS Cell Viability Assay.
Caption: Inhibition of Eotaxin/CCR3 Signaling by ALK4290.
References
- 1. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 2. join.hcplive.com [join.hcplive.com]
- 3. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human corneal cell culture models for drug toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. scispace.com [scispace.com]
troubleshooting ALK4290 dihydrochloride experimental variability
Important Note on ALK4290 Dihydrochloride:
Before proceeding, it is crucial to clarify that this compound (also known as AKST4290) is a potent and orally active CCR3 inhibitor , not an Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2][3][4][5][6] Its mechanism of action involves blocking the C-C chemokine receptor 3 (CCR3), with a reported Ki of 3.2 nM for human CCR3.[1][3][4] Consequently, its primary research applications are in the fields of neovascular age-related macular degeneration and Parkinson's disease.[1][2][3][4]
The following troubleshooting guide is therefore not directly applicable to this compound . Instead, this guide has been created to address the topic of experimental variability for a representative and well-characterized ALK inhibitor, Crizotinib , to fulfill the request for a technical support resource focused on ALK inhibition experiments.
Troubleshooting Guide for Crizotinib, a Representative ALK Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering experimental variability while working with the ALK inhibitor, Crizotinib.
Frequently Asked Questions (FAQs)
Q1: I am observing a weaker than expected inhibitory effect of Crizotinib in my cell-based assay. What are the potential causes?
A1: This is a common issue that can stem from several factors:
-
Compound Solubility and Stability: Crizotinib has low aqueous solubility, which decreases as pH increases.[7][8] If the compound precipitates in your culture medium, its effective concentration will be much lower than intended. Stock solutions in DMSO are stable when stored properly, but repeated freeze-thaw cycles should be avoided.[9]
-
Cell Line Health and Identity: Ensure your ALK-positive cell line (e.g., H3122, Karpas-299) has been recently authenticated and tested for mycoplasma. Cellular stress or high passage numbers can alter signaling pathways and drug sensitivity.
-
Incorrect Dosing or Pipetting: Verify your dilution calculations and ensure your pipettes are calibrated. Small errors in preparing serial dilutions can lead to significant deviations in the final concentration.
-
Target Expression: Confirm that your cells express the ALK fusion protein at the expected level. Protein expression can sometimes be lost or reduced over time in culture.
Q2: My experimental results with Crizotinib are inconsistent between experiments. How can I improve reproducibility?
A2: Variability between experiments is often due to subtle differences in experimental conditions. To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters are consistent, including cell seeding density, incubation times, and reagent concentrations.
-
Reagent Quality: Use fresh, high-quality reagents. Qualify new lots of serum and media, as batch-to-batch variation can impact cell growth and drug response.
-
Inhibitor Handling: Prepare fresh dilutions of Crizotinib from a validated stock solution for each experiment. Do not store Crizotinib in aqueous solutions for extended periods.[10]
-
Control for DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls, as it can have biological effects at higher concentrations.
Q3: My ALK-positive cell line is showing signs of resistance to Crizotinib after long-term culture. What are the likely mechanisms?
A3: Acquired resistance to ALK inhibitors is a well-documented phenomenon. The primary mechanisms can be categorized as:
-
On-Target Resistance: This involves genetic changes in the ALK kinase domain itself. Secondary mutations, such as the L1196M "gatekeeper" mutation, can prevent Crizotinib from binding effectively. Amplification of the ALK fusion gene can also occur, requiring higher drug concentrations for inhibition.[11][12]
-
Off-Target Resistance (Bypass Signaling): Cells can adapt by activating alternative signaling pathways to bypass their dependency on ALK. This can include the upregulation of other receptor tyrosine kinases like EGFR or MET.[12][13]
Data Presentation: Crizotinib Properties and Activity
The following tables summarize key quantitative data for Crizotinib.
Table 1: Solubility and Storage of Crizotinib
| Property | Value | Source |
| Solubility in DMSO | ~5 mg/mL (or 25 mg/mL with warming) | [9][10] |
| Solubility in Ethanol | ~0.5 mg/mL | [10] |
| Aqueous Solubility | Decreases from >10 mg/mL to <0.1 mg/mL as pH increases from 1.6 to 8.2 | [7][8] |
| LogP (pH 7.4) | 1.65 | [7][8] |
| Stock Solution Storage | Aliquot in DMSO and store at -20°C for up to 3 months or -80°C. Avoid repeated freeze-thaw cycles. | [14] |
| Aqueous Solution Stability | Not recommended for storage for more than one day. | [10] |
Table 2: In Vitro Inhibitory Activity of Crizotinib in Selected Cell Lines
| Cell Line | Cancer Type | ALK/MET Status | IC₅₀ (nM) | Source |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK Positive | 24 | [15] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK Positive | 24 | [15] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Positive | ~30-60 | [16][17] |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK Positive | ~60-100 | [17] |
| MKN45 | Gastric Cancer | MET Amplified | <200 | [18] |
| SNU-5 | Gastric Cancer | MET Amplified | <200 | [18] |
| NCI-H929 | Multiple Myeloma | - | 530 | [19] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | - | 430 | [19] |
Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., incubation time, cell density, assay method).
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/CellTiter-Glo®)
This protocol determines the effect of Crizotinib on the viability and proliferation of ALK-positive cancer cells.
Materials:
-
ALK-positive cell line (e.g., H3122)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Crizotinib stock solution (10 mM in DMSO)
-
96-well clear or opaque-walled plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Dilution: Prepare serial dilutions of Crizotinib in complete medium. A common concentration range to test is 1 nM to 10 µM.
-
Treatment: Add 10 µL of the diluted Crizotinib or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Detection:
-
For MTS: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. Read the absorbance at 490 nm.[20]
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes, then incubate for 10 minutes at room temperature. Read the luminescence.[21]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results on a semi-log graph and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Western Blot for ALK Phosphorylation
This protocol assesses the on-target activity of Crizotinib by measuring the phosphorylation of ALK.
Materials:
-
ALK-positive cell line (e.g., Karpas-299)
-
Crizotinib stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[22][23]
-
Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Crizotinib (e.g., 0, 10, 50, 100, 500 nM) for 2-6 hours.[9]
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100-150 µL of supplemented lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[24]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel (e.g., 7.5%).[24]
-
Transfer: Transfer the separated proteins to a PVDF membrane. A wet transfer overnight at 4°C is often recommended for high molecular weight proteins like ALK.[24]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour in 5% BSA/TBST.[23] Incubate with the anti-phospho-ALK primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again, then apply ECL substrate and image the chemiluminescence.
-
Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed for total ALK and a loading control like GAPDH.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lazucirnon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Crizotinib CAS#: 877399-52-5 [m.chemicalbook.com]
- 8. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib | Cell Signaling Technology [cellsignal.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 12. karger.com [karger.com]
- 13. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 14. Alectinib | Cell Signaling Technology [cellsignal.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. benchchem.com [benchchem.com]
long-term storage and handling of ALK4290 dihydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and handling of ALK4290 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For storage up to one month, -20°C is recommended. For longer-term storage, up to six months, it is advised to store the aliquots at -80°C.[1]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is recommended to follow standard laboratory safety protocols for handling potent chemical compounds. This includes wearing protective gloves, a lab coat, and eye protection. Work should be conducted in a well-ventilated area or a fume hood.
Q4: Is this compound light-sensitive?
A4: There is no specific information available regarding the light sensitivity of this compound. As a general precaution for chemical compounds, it is advisable to store it in a light-protected container, such as an amber vial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound in DMSO. | Insufficient mixing or temperature. | Use ultrasonication and warm the solution to 60°C to aid dissolution. Ensure you are using newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Precipitation observed in stock solution after storage. | Improper storage or solvent evaporation. | Ensure vials are sealed tightly. If precipitation occurs upon thawing, try warming the solution and vortexing to redissolve. Consider preparing fresh stock solutions if the precipitate does not dissolve. |
| Inconsistent experimental results. | Compound degradation due to improper storage or handling. | Avoid repeated freeze-thaw cycles by preparing and storing small aliquots. Ensure the compound is stored at the recommended temperatures. |
| Difficulty preparing an aqueous solution for in vivo studies. | Low aqueous solubility of the compound. | For in vivo applications, co-solvents are necessary. MedChemExpress provides protocols for preparing solutions or suspensions using DMSO, PEG300, Tween-80, saline, or corn oil.[1] |
Data Presentation
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Protect from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Solubility
| Solvent | Concentration | Method |
| DMSO | 50 mg/mL (97.65 mM) | Ultrasonic and warming to 60°C.[1] |
In Vivo Formulation Examples
| Protocol | Composition | Solubility | Resulting Solution |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.88 mM) | Clear solution[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.88 mM) | Suspended solution (requires sonication)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.88 mM) | Clear solution[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
To facilitate dissolution, place the tube in an ultrasonic bath and warm it to 60°C until the solid is completely dissolved.[1]
-
Once dissolved, allow the solution to cool to room temperature.
-
Dispense into smaller, single-use aliquots in light-protected vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a 2.5 mg/mL Clear Solution for In Vivo Administration
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well. The final concentration of this compound will be 2.5 mg/mL.
Mandatory Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting solubility issues with this compound.
References
Technical Support Center: ALK4290 Dihydrochloride In Vitro Activity
Disclaimer: Direct experimental data on the specific impact of serum on the in vitro activity of ALK4290 dihydrochloride is not publicly available. This guide provides general troubleshooting advice and experimental considerations for researchers investigating small molecule inhibitors, like ALK4290, where serum effects are a potential concern.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ALK4290?
ALK4290, also known as AKST4290, is an orally administered small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1][2] By blocking CCR3, ALK4290 inhibits the action of eotaxin, an immunomodulatory protein that is associated with inflammation and neovascularization in age-related diseases such as wet age-related macular degeneration (AMD).[1]
Q2: My IC50 value for this compound is significantly higher when I perform my cell-based assay in the presence of serum. Why is this happening?
A significant increase in the half-maximal inhibitory concentration (IC50) value in the presence of serum is a common observation for many small molecule inhibitors. This phenomenon is often attributed to serum protein binding .
Components of serum, particularly albumin, can bind to small molecules, thereby reducing the concentration of the free, active compound available to interact with its target. The IC50 value reflects the total concentration of the drug added, not the free concentration.
Troubleshooting Steps:
-
Quantify Serum Protein Binding: Perform experiments such as equilibrium dialysis or ultrafiltration to determine the fraction of ALK4290 that is bound to serum proteins.
-
Vary Serum Concentration: Conduct your assay using a range of serum concentrations to observe the dose-dependent effect on the IC50 value.
-
Use Serum-Free or Reduced-Serum Conditions: If your cell line can be maintained for the duration of the assay in serum-free or low-serum media, this can be a strategy to minimize protein binding effects.
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays containing serum.
Possible Cause 1: Variability in Serum Lots
Different lots of fetal bovine serum (FBS) or other types of serum can have varying concentrations of proteins and growth factors, leading to inconsistent results.
-
Solution:
-
Purchase a large single lot of serum for a series of experiments.
-
Pre-screen new lots of serum to ensure consistency with previous results.
-
Possible Cause 2: Compound Instability or Degradation
Serum contains enzymes that can metabolize or degrade the compound, reducing its effective concentration over the course of the experiment.
-
Solution:
-
Assess the stability of ALK4290 in serum-containing media over the time course of your experiment using methods like HPLC or LC-MS.
-
If instability is an issue, consider shorter incubation times or the use of serum-free medium.
-
Table 1: Hypothetical Impact of Serum on this compound IC50 Values
| Assay Condition | This compound IC50 (nM) | Fold Change |
| Serum-Free Media | 50 | - |
| 2% FBS | 150 | 3 |
| 10% FBS | 750 | 15 |
Experimental Protocols
Protocol 1: General Cell-Based Assay to Evaluate Serum Impact
This protocol provides a framework for assessing the inhibitory activity of ALK4290 on a target-expressing cell line in the presence and absence of serum.
-
Cell Culture: Culture the target cells in their recommended growth medium.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in both serum-free medium and medium containing the desired concentration of serum (e.g., 10% FBS).
-
Treatment:
-
For serum-free conditions, replace the overnight culture medium with the serum-free medium containing the ALK4290 dilutions.
-
For serum-containing conditions, replace the overnight culture medium with the serum-containing medium with the ALK4290 dilutions.
-
Include appropriate vehicle controls for both conditions.
-
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability/Activity Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) or a functional assay relevant to the target.[3]
-
Data Analysis: Calculate the IC50 values for both the serum-free and serum-containing conditions and compare the results.
Protocol 2: General In Vitro Kinase Assay
While ALK4290 is a CCR3 inhibitor and not a kinase inhibitor, this general protocol can be adapted for various enzymatic assays to test for direct inhibition and the effect of serum.
-
Reagents:
-
Kinase/Enzyme of interest
-
Substrate
-
ATP (for kinase assays)
-
Assay Buffer
-
This compound
-
Serum (e.g., human or bovine)
-
-
Compound Preparation: Prepare serial dilutions of ALK4290 in the assay buffer.
-
Reaction Setup (in a 384-well plate):
-
Add the kinase/enzyme to the wells.
-
Add the ALK4290 dilutions.
-
To test for serum impact, add a pre-determined concentration of serum to a parallel set of wells.
-
Incubate for a short period to allow for compound binding.
-
-
Initiate Reaction: Add the substrate and ATP (if applicable) to start the reaction.
-
Incubation: Incubate at the optimal temperature for the enzyme for a set period.
-
Detection: Stop the reaction and measure the output (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Determine the IC50 value of ALK4290.
Visualizations
Caption: Simplified CCR3 signaling pathway inhibited by ALK4290.
Caption: Workflow for troubleshooting serum effects in in vitro assays.
References
Validation & Comparative
A Comparative Guide to ALK4290 Dihydrochloride and Other CCR3 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ALK4290 dihydrochloride against other prominent C-C chemokine receptor 3 (CCR3) inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for research and development.
C-C chemokine receptor 3 (CCR3) is a key G protein-coupled receptor involved in the recruitment of eosinophils and other inflammatory cells. Its role in allergic diseases and other inflammatory conditions, including age-related macular degeneration (AMD), has made it an attractive target for therapeutic intervention. This guide focuses on this compound, a potent and orally active CCR3 inhibitor, and compares its performance with other well-characterized CCR3 antagonists.
Comparative Performance of CCR3 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected CCR3 inhibitors. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
| Compound | Target | Potency (Ki/IC50) | Species | Assay Type | Reference |
| This compound | CCR3 | Ki: 3.2 nM | Human | Not Specified | [1] |
| DPC168 | CCR3 | IC50: 41 nM | Mouse | Chemotaxis | [2] |
| J-113863 (UCB35625) | CCR3 | IC50: 0.58 nM | Human | Not Specified | [1][3] |
| CCR3 | IC50: 93.7 nM | Not Specified | Eotaxin-induced Chemotaxis | [4] | |
| GW766994 | CCR3 | >90% receptor occupancy at 300 mg twice daily | Human | Clinical Trial | [5] |
| SB-328437 | CCR3 | IC50: 4.5 nM | Not Specified | Not Specified | [6] |
| CCR3 | IC50: 38 nM (Eotaxin), 35 nM (Eotaxin-2), 20 nM (MCP-4) | Not Specified | Ca2+ Mobilization | [3] |
Mechanism of Action and Signaling Pathways
CCR3 activation by its cognate chemokines, such as eotaxin (CCL11), triggers a cascade of intracellular signaling events that lead to cellular responses like chemotaxis, degranulation, and cell proliferation. CCR3 inhibitors act by blocking the binding of these chemokines to the receptor, thereby preventing the initiation of these downstream pathways.[7]
The binding of a chemokine ligand to CCR3 activates intracellular G-proteins, leading to the activation of several downstream signaling pathways. In choroidal endothelial cells, this includes the activation of Rac1 and Akt, as well as the transactivation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[8][9] This crosstalk between CCR3 and VEGF signaling is believed to be a key mechanism in the development of choroidal neovascularization (CNV) in AMD.[8][9][10][11]
Below is a diagram illustrating the CCR3 signaling pathway in endothelial cells and the points of inhibition by CCR3 antagonists.
Caption: CCR3 signaling pathway in endothelial cells.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize CCR3 inhibitors.
Radioligand Binding Assay (for determining Ki or IC50)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Cell Culture and Membrane Preparation: Cells expressing the target receptor (e.g., HEK293 cells transfected with human CCR3) are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation and Counting: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay (for assessing functional antagonism)
This assay evaluates the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.[7][12][13]
-
Cell Preparation: A suspension of cells that express CCR3 (e.g., eosinophils or a CCR3-expressing cell line) is prepared.
-
Assay Setup: A Boyden chamber or a similar multi-well plate with a porous membrane separating an upper and lower chamber is used. The lower chamber is filled with a medium containing a CCR3 ligand (e.g., eotaxin) as a chemoattractant. The cell suspension, pre-incubated with different concentrations of the test inhibitor, is added to the upper chamber.
-
Incubation: The chamber is incubated to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by microscopy and cell counting.
-
Data Analysis: The inhibitory effect of the compound on chemotaxis is determined by comparing the number of migrated cells in the presence and absence of the inhibitor.
The following diagram illustrates a typical workflow for a chemotaxis assay.
Caption: General workflow for a chemotaxis assay.
Preclinical Evaluation in a Mouse Model of AMD
The sodium iodate (NaIO₃)-induced retinopathy model in mice is a commonly used preclinical model to study retinal degeneration, a key feature of AMD.[14][15][16][17][18]
-
Induction of Retinopathy: Mice are administered a single intravenous injection of sodium iodate, which selectively damages the retinal pigment epithelium (RPE) and subsequently leads to photoreceptor degeneration.
-
Treatment: A cohort of mice is treated with the CCR3 inhibitor (e.g., ALK4290), typically via oral administration, while a control group receives a vehicle.
-
Evaluation of Retinal Structure and Function: At various time points after induction, retinal structure can be assessed using techniques like optical coherence tomography (OCT) and histology. Retinal function can be evaluated using electroretinography (ERG).
-
Immunohistochemistry and Molecular Analysis: Retinal tissues can be analyzed by immunohistochemistry to examine the infiltration of inflammatory cells and the expression of inflammatory markers. Molecular techniques like quantitative PCR can be used to measure the expression of genes related to inflammation and angiogenesis.
The diagram below outlines the workflow for a preclinical study of a CCR3 inhibitor in the sodium iodate-induced AMD model.
Caption: Preclinical AMD model workflow.
Selectivity Profile
The selectivity of a CCR3 inhibitor is crucial to minimize off-target effects. While comprehensive head-to-head selectivity data is limited, some information is available for individual compounds. For instance, SB-328437 has been shown to have high selectivity for CCR3 over other chemokine receptors like CCR7, CXCR1, and CXCR2.[3] The selectivity of ALK4290 against a broad panel of G protein-coupled receptors (GPCRs) would be a critical dataset for its further development.[19][20][21][22][23]
Conclusion
This compound is a potent CCR3 inhibitor with potential therapeutic applications in inflammatory diseases such as AMD. When compared to other CCR3 inhibitors, it demonstrates high potency. However, a comprehensive understanding of its relative performance requires direct comparative studies evaluating not only potency but also selectivity, pharmacokinetics, and in vivo efficacy in relevant disease models. The experimental protocols and workflows outlined in this guide provide a framework for such comparative evaluations, which are essential for advancing the development of novel CCR3-targeted therapies.
References
- 1. A Small Molecule Antagonist of Chemokine Receptors CCR1 and CCR3 | Semantic Scholar [semanticscholar.org]
- 2. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Upregulation of CCR3 by Age-Related Stresses Promotes Choroidal Endothelial Cell Migration via VEGF-Dependent and -Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR3 is a therapeutic and diagnostic target for neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholarly Article or Book Chapter | CCR3 is a target for age-related macular degeneration diagnosis and therapy | ID: 2b88qk97x | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 14. Sodium Iodate-Induced Degeneration Results in Local Complement Changes and Inflammatory Processes in Murine Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sodium Iodate-Induced Retinal Degeneration - Experimentica [experimentica.com]
- 17. tvst.arvojournals.org [tvst.arvojournals.org]
- 18. Sodium iodate-induced retina degeneration observed in non-separate sclerochoroid/retina pigment epithelium/retina whole mounts - Kim - Annals of Eye Science [aes.amegroups.org]
- 19. Multiplexed selectivity screening of anti-GPCR antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Illuminating G-Protein-Coupling Selectivity of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rules and mechanisms governing G protein coupling selectivity of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rules and mechanisms governing G protein coupling selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
comparing ALK4290 and anti-VEGF therapy in AMD models
An Objective Comparison of ALK4290 and Anti-VEGF Therapy in AMD Models
This guide provides a detailed comparison of ALK4290, an orally administered C-C chemokine receptor type 3 (CCR3) inhibitor, and anti-Vascular Endothelial Growth Factor (anti-VEGF) therapies, the current standard of care for neovascular ("wet") age-related macular degeneration (nAMD). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, comparative efficacy data from AMD models, and detailed experimental protocols.
Mechanism of Action
The therapeutic approaches of ALK4290 and anti-VEGF agents target different pathways involved in the pathogenesis of nAMD.
Anti-VEGF Therapy
Anti-VEGF therapy directly targets the Vascular Endothelial Growth Factor A (VEGF-A). In nAMD, retinal hypoxia leads to the overexpression of VEGF-A, a potent signaling protein that promotes angiogenesis (the formation of new, leaky blood vessels) and increases vascular permeability.[1][2] By binding to VEGF-A, these drugs prevent it from activating its receptor (VEGFR-2) on endothelial cells. This inhibition reduces the growth of choroidal neovascularization (CNV), decreases fluid leakage and macular edema, and can help improve or maintain vision.[1][2][3]
ALK4290 (AKST4290)
ALK4290 is an orally administered small molecule that acts as a CCR3 inhibitor.[4] Its mechanism is centered on blocking the action of eotaxin (also known as CCL11), an immunomodulatory protein that binds to the CCR3 receptor.[4][5] Eotaxin levels are known to increase with age and in age-related diseases like nAMD.[4][6] By inhibiting the eotaxin/CCR3 pathway, ALK4290 is thought to reduce the chronic inflammation and subsequent neovascularization that are hallmarks of nAMD.[4] This approach targets the inflammatory component of the disease, which is upstream of angiogenesis.
Data Presentation: Comparative Efficacy
Direct comparative data from head-to-head preclinical or clinical trials between ALK4290 and anti-VEGF agents is limited in publicly available literature. However, data from separate studies can be summarized to provide an indirect comparison of their performance.
ALK4290 (AKST4290) Phase 2a Clinical Trial Data
The ALK4290-201 study was an open-label, single-arm Phase 2a trial evaluating ALK4290 in treatment-naïve nAMD patients.[4] A parallel study (ALK4290-202) evaluated the drug in patients refractory to anti-VEGF therapy.[5][7]
Table 1: Summary of ALK4290 Phase 2a Clinical Trial Results
| Parameter | Study Population | Dosage | Duration | Outcome |
|---|---|---|---|---|
| Best Corrected Visual Acuity (BCVA) | Treatment-Naïve nAMD (ALK4290-201, n=29) | 400mg twice daily (oral) | 6 weeks | Mean increase in BCVA observed.[4] |
| Safety and Tolerability | Treatment-Naïve nAMD (ALK4290-201) | 400mg twice daily (oral) | 6 weeks | Reported as safe and well-tolerated.[4] |
| BCVA | Anti-VEGF Refractory nAMD (ALK4290-202, n=25) | 400mg twice daily (oral) | 6 weeks | Mean BCVA gain of +2 letters from baseline; 72% of subjects improved or maintained vision.[7] |
Note: Specific quantitative data on the mean letter gain for the treatment-naïve study was not detailed in the available sources.
Anti-VEGF Therapy Efficacy Data (Representative)
The efficacy of anti-VEGF agents like Ranibizumab and Aflibercept is well-established through numerous large-scale randomized controlled trials. Data from meta-analyses provide a robust overview of expected outcomes.
Table 2: Summary of Anti-VEGF Efficacy from Clinical Trials (12-Month Outcomes)
| Parameter | Drug/Regimen | Outcome | Source |
|---|---|---|---|
| Mean Change in BCVA (ETDRS Letters) | Ranibizumab (Monthly) | +7.6 to +10.9 letters | CATT, IVAN, VIEW 1 & 2 Trials[8][9] |
| Mean Change in BCVA (ETDRS Letters) | Aflibercept (Monthly/Bi-monthly) | +8.1 to +9.7 letters | VIEW 1 & 2 Trials[8][9] |
| Mean Reduction in Central Retinal Thickness (CRT) | Ranibizumab (Monthly) | -11.3 µm (compared to reference) | Network Meta-Analysis[10] |
| Mean Reduction in Central Retinal Thickness (CRT) | Aflibercept (Every 8 weeks) | Statistically significant improvement over monthly Ranibizumab. | Network Meta-Analysis[10] |
Experimental Protocols
The laser-induced choroidal neovascularization (CNV) mouse model is the most widely used preclinical assay to evaluate therapies for nAMD.[11][12][13] It effectively recapitulates the neovascular hallmarks of the human disease.
Laser-Induced Choroidal Neovascularization (CNV) Protocol
This protocol describes a standardized method for inducing and evaluating CNV in mice to test the efficacy of agents like ALK4290 and anti-VEGF therapies.
-
Animal Preparation:
-
Anesthetize the mouse (e.g., ketamine/xylazine cocktail, intraperitoneal injection).
-
Dilate the pupils of the mouse using a mydriatic agent (e.g., 1% tropicamide).
-
Place a coverslip with a coupling gel onto the cornea to visualize the fundus.
-
-
Laser Photocoagulation:
-
Position the mouse on a slit lamp platform.
-
Use a green argon laser to deliver four laser burns to the retina surrounding the optic nerve.[13]
-
Laser parameters are typically set to a 75 µm spot size, 100 ms duration, and 100-250 mW power.[14]
-
Successful laser application is confirmed by the immediate appearance of a vapor bubble, indicating the rupture of Bruch's membrane.[13][14]
-
-
Treatment Administration:
-
Anti-VEGF Therapy: Administer via intravitreal injection (typically 1-2 µL) into the mouse eye immediately after laser induction or at a specified time point.
-
ALK4290: Administer orally (e.g., via gavage) according to the desired dosing schedule (e.g., daily), starting before or after laser induction.
-
-
Evaluation and Quantification of CNV:
-
After a set period (commonly 7-14 days), euthanize the mice and enucleate the eyes.[11][12]
-
Choroidal Flatmounts: Dissect the posterior segment of the eye to create a choroidal flatmount.
-
Staining: Stain the flatmounts with a fluorescent vascular marker (e.g., Isolectin B4) to visualize the neovascular lesion.
-
Imaging & Analysis: Use confocal microscopy to capture images of the CNV lesions. Quantify the area or volume of the neovascularization using image analysis software (e.g., ImageJ).[13]
-
In-life Monitoring (Optional): Optical Coherence Tomography (OCT) or fluorescein angiography can be used to monitor lesion development and fluid accumulation in live animals.
-
Summary and Conclusion
ALK4290 and anti-VEGF therapies represent two distinct strategies for managing nAMD.
-
Anti-VEGF Therapy is a highly effective, direct anti-angiogenic treatment that has become the standard of care. Its primary limitation is the need for repeated, burdensome intravitreal injections.[4]
-
ALK4290 offers a novel, systemic approach by targeting the inflammatory pathways that contribute to neovascularization. Its main potential advantage is its oral route of administration, which would significantly reduce treatment burden.[5] Phase 2a data suggests it is safe and may provide visual benefits, even in patients who are refractory to anti-VEGF treatment, indicating a potentially complementary or alternative mechanism of action.[7]
Further research, including larger randomized controlled trials directly comparing ALK4290 with anti-VEGF agents, is necessary to fully establish its efficacy, long-term safety, and ultimate position in the nAMD treatment landscape. The development of oral therapies like ALK4290 represents a significant potential advancement for patients with nAMD.
References
- 1. Application and mechanism of anti-VEGF drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-VEGF in the treatment of AMD | amdbook.org [amdbook.org]
- 4. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 5. Alkahest Announces Initiation of Two Phase 2 Clinical Trials of ALK4290 in Age-Related Macular Degeneration [prnewswire.com]
- 6. Alkahest begins two Phase II trials of ALK4290 for AMD - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. join.hcplive.com [join.hcplive.com]
- 8. Table 2, Effectiveness of Anti-VEGF Agents for Choroidal Neovascularization Secondary to AMD - Comparative Clinical and Economic Effectiveness of Anti-vascular Endothelial Growth Factor Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparative Effectiveness of Intravitreal Anti-Vascular Endothelial Growth Factor Therapies for Managing Neovascular Age-Related Macular Degeneration: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of intravitreal anti‐VEGF therapy for neovascular age‐related macular degeneration: A systematic review with network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
Validating ALK4290 Dihydrochloride Efficacy with Immunohistochemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ALK4290 dihydrochloride's performance against alternative therapies for neovascular age-related macular degeneration (nAMD), with a focus on immunohistochemical (IHC) validation. Experimental data from preclinical studies are presented to support the efficacy of targeting the CCR3 pathway.
Introduction to this compound
This compound, also known as AKST4290, is an orally administered small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3). In the context of nAMD, its mechanism of action centers on blocking the effects of eotaxins (CCL11, CCL24, and CCL26), which are inflammatory chemokines found to be elevated in the eyes of patients with nAMD. By inhibiting the CCR3 receptor, ALK4290 aims to reduce the inflammation and pathological angiogenesis (the formation of new blood vessels) that are hallmarks of the disease. Preclinical and clinical studies have demonstrated its potential to modulate the immune response and reduce neovascularization in the eye.
Comparative Efficacy: Immunohistochemical Evidence
Immunohistochemistry is a powerful technique to visualize and quantify the presence of specific biomarkers within tissue samples, providing tangible evidence of a drug's effect at a cellular level. Here, we compare the preclinical IHC data for this compound with an alternative CCR3 antagonist and the standard-of-care anti-VEGF therapy.
Quantitative Data Summary
The following table summarizes the key immunohistochemical findings from preclinical studies in mouse models of ocular inflammation and choroidal neovascularization (CNV), which is a key pathological feature of nAMD.
| Treatment Group | Animal Model | Biomarker(s) Assessed (IHC/Flow Cytometry) | Key Quantitative Finding |
| ALK4290 (AKST4290) | Sodium Iodate (NaIO3) model of retinal degeneration | CD4+ T cells, Monocytes, Neutrophils | Significant reduction in the infiltration of peripheral immune cells into the RPE/choroid. |
| YM-344031 (Alternative CCR3 Antagonist) | Laser-induced CNV | Isolectin B4 (stains blood vessels) | Significant suppression of CNV volume compared to vehicle control. |
| Anti-VEGF-A Monoclonal Antibody | Spontaneous CNV (JR5558 mice) | Iba1 (marker for macrophages/microglia) | Significant reduction in the number of Iba1-positive macrophages around CNV lesions. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
ALK4290 Mechanism of Action in nAMD
Caption: ALK4290 inhibits the binding of eotaxins to the CCR3 receptor.
Immunohistochemistry Experimental Workflow
Caption: A streamlined workflow for IHC validation of therapeutic efficacy.
Experimental Protocols
A detailed and validated experimental protocol is crucial for reproducible results. Below is a representative protocol for immunohistochemical staining of immune cells in mouse choroidal neovascularization flat mounts.
Protocol: Immunohistochemistry for Macrophages (F4/80) in Mouse Choroidal Flat Mounts
1. Tissue Preparation:
-
Euthanize mice according to approved institutional protocols.
-
Enucleate the eyes and fix in 4% paraformaldehyde (PFA) for 1 hour at room temperature.
-
Dissect the cornea and lens, and carefully remove the retina.
-
Prepare choroid/sclera flat mounts by making four radial incisions.
2. Blocking and Permeabilization:
-
Wash the flat mounts three times in phosphate-buffered saline (PBS) for 10 minutes each.
-
Incubate in a blocking buffer (e.g., 5% normal donkey serum in PBS with 0.2% Triton X-100) for 1 hour at room temperature in a humid chamber. This step blocks non-specific antibody binding.
3. Primary Antibody Incubation:
-
Prepare the primary antibody solution by diluting a rat anti-mouse F4/80 antibody (e.g., from Bio-Rad or Abcam) in the blocking buffer at the manufacturer's recommended concentration (e.g., 1:100).
-
Incubate the flat mounts with the primary antibody solution overnight at 4°C in a humid chamber.
4. Secondary Antibody Incubation:
-
Wash the flat mounts three times in PBS with 0.1% Tween 20 (PBST) for 10 minutes each.
-
Prepare the secondary antibody solution by diluting a fluorescently-labeled donkey anti-rat secondary antibody (e.g., Alexa Fluor 488) in the blocking buffer (e.g., 1:500).
-
Incubate the flat mounts with the secondary antibody solution for 1-2 hours at room temperature in the dark.
5. Mounting and Imaging:
-
Wash the flat mounts three times in PBST for 10 minutes each.
-
Carefully mount the tissue on a microscope slide with a mounting medium containing DAPI (to stain cell nuclei).
-
Coverslip and seal the edges.
-
Image the flat mounts using a confocal or fluorescence microscope.
6. Quantification:
-
Acquire images of the CNV lesions and surrounding areas.
-
Use image analysis software (e.g., ImageJ) to quantify the number of F4/80-positive cells or the total area of F4/80 staining within a defined region of interest around the CNV lesion.
Conclusion
The available preclinical data, validated through immunohistochemistry and other cellular analysis techniques, suggests that this compound effectively reduces the infiltration of key inflammatory immune cells in animal models of retinal disease. This mechanism of action, focused on the CCR3-eotaxin axis, presents a compelling therapeutic strategy for nAMD. Comparative data with other CCR3 antagonists and standard anti-VEGF therapies indicate that targeting this pathway can significantly impact both the inflammatory and neovascular components of the disease. Further head-to-head studies employing a standardized panel of IHC markers will be invaluable in fully elucidating the comparative efficacy of these different therapeutic approaches.
ALK4290 Dihydrochloride: A Comparative Analysis of its Selectivity for the CCR3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ALK4290 dihydrochloride's selectivity for the C-C chemokine receptor 3 (CCR3) over other chemokine receptors. The information presented herein is based on available experimental data to assist researchers and drug development professionals in evaluating ALK4290 for their specific applications.
This compound, also known as AKST4290 and lazucirnon, has been identified as a potent antagonist of the CCR3 receptor.[1] This receptor is a key player in inflammatory responses and is predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[2] The inhibition of the CCR3 signaling pathway is a promising therapeutic strategy for a variety of inflammatory and allergic conditions.
Quantitative Analysis of Receptor Selectivity
The selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. The binding affinity of ALK4290 for human CCR3 has been quantified, demonstrating its high potency for this receptor.
| Receptor | Ligand | Assay Type | Species | Affinity (Ki) | Citation |
| CCR3 | ALK4290 | Radioligand Binding | Human | 3.2 nM | [3] |
| CCR1 | ALK4290 | Data not available | - | - | - |
| CCR2 | ALK4290 | Data not available | - | - | - |
| CCR4 | ALK4290 | Data not available | - | - | - |
| CCR5 | ALK4290 | Data not available | - | - | - |
| CXCR4 | ALK4290 | Data not available | - | - | - |
CCR3 Signaling Pathway
Activation of CCR3 by its cognate chemokines, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), initiates a cascade of intracellular signaling events.[2] This G protein-coupled receptor (GPCR) primarily couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the Gβγ subunits can activate other signaling pathways, including the Phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC). Downstream of these initial events, the MAPK/ERK and PI3K/Akt pathways can also be activated, ultimately leading to cellular responses such as chemotaxis, degranulation, and cell survival.
Experimental Protocols
The determination of compound selectivity is reliant on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments used in the characterization of chemokine receptor antagonists.
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To quantify the binding affinity of ALK4290 for CCR3 and other chemokine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the chemokine receptor of interest (e.g., HEK293-CCR3).
-
Radiolabeled chemokine ligand (e.g., [¹²⁵I]-Eotaxin).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filter mats (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of the unlabeled test compound (ALK4290).
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The data is then analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]
Calcium Mobilization Functional Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by agonist activation of a Gq-coupled receptor.
Objective: To determine the functional antagonist activity of ALK4290 at CCR3 and other chemokine receptors.
Materials:
-
A cell line endogenously or recombinantly expressing the chemokine receptor of interest (e.g., CHO-K1-Gα15-CCR3 cells).[5]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cognate chemokine agonist (e.g., Eotaxin).
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the antagonist (ALK4290) to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using the plate reader.
-
Inject the agonist (e.g., Eotaxin) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
The antagonist's effect is measured as the inhibition of the agonist-induced calcium signal.
-
The IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist's response, is determined by plotting the percent inhibition against the antagonist concentration.[5][6][7]
Conclusion
This compound is a high-affinity antagonist for the human CCR3 receptor. While its potency at CCR3 is well-documented, a comprehensive public profile of its selectivity against other chemokine receptors is not currently available. The experimental protocols detailed in this guide provide a framework for researchers to independently assess the selectivity profile of ALK4290 or other CCR3 antagonists. Such data is essential for a thorough understanding of the compound's pharmacological properties and for advancing its potential therapeutic applications.
References
- 1. lazucirnon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. CC chemokine receptor-3 (CCR3) antagonists: improving the selectivity of DPC168 by reducing central ring lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling CCR3 target pathways for discovering novel antagonists from natural products using label-free cell phenotypic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Comparative Cross-Reactivity of ALK4290 Dihydrochloride Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a drug candidate across different preclinical species is a critical step in translational research. This guide provides a comprehensive comparison of the available data on ALK4290 dihydrochloride (also known as AKST4290), a potent and orally active C-C chemokine receptor 3 (CCR3) inhibitor, and its activity in various species.
ALK4290 has been identified as a promising therapeutic agent for neovascular age-related macular degeneration (nAMD) and Parkinsonism.[1] Its mechanism of action is centered on the inhibition of CCR3, a key receptor in inflammatory pathways. This guide summarizes the known inhibitory activity of ALK4290, compares it with other CCR3 antagonists where data is available, and provides detailed experimental protocols for assessing species cross-reactivity.
Quantitative Analysis of this compound Activity
While comprehensive species-specific inhibitory data for ALK4290 is not publicly available, the existing information strongly suggests its activity in humans and preclinical models.
| Compound | Species | Assay Type | Target | Activity (Ki/IC50) | Reference |
| This compound | Human | Radioligand Binding Assay | hCCR3 | 3.2 nM (Ki) | [1] |
| This compound | Mouse | In vivo efficacy models | mCCR3 | Effective at 30-60 mg/kg | [2][3][4] |
| GW782415X | Cynomolgus Monkey | In vivo efficacy model | mkCCR3 | Effective at 20 mg/kg | [5] |
Note: The in vivo data for mouse and monkey models demonstrate a pharmacological effect of CCR3 inhibition, implying that ALK4290 and other antagonists are active against the respective species' receptors. However, direct in vitro comparisons of binding affinity or functional inhibition are not available in the public domain.
Comparative Analysis with Other CCR3 Antagonists
To provide a broader context for the performance of ALK4290, this section includes data on other known CCR3 antagonists. This comparison highlights the range of potencies and the importance of evaluating species selectivity.
| Compound | Species | Assay Type | Activity (IC50) |
| SB-328437 | Human | Radioligand Binding | 4.5 nM |
| J-113863 | Human | Radioligand Binding | 0.58 nM |
| J-113863 | Mouse | Radioligand Binding | 460 nM |
| YM-344031 | Human | Radioligand Binding (Eotaxin-1) | 3.0 nM |
| YM-344031 | Human | Radioligand Binding (RANTES) | 16.3 nM |
The significant difference in the potency of J-113863 between human and mouse CCR3 underscores the critical need for species-specific activity assessment in drug development.
CCR3 Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process for evaluating cross-reactivity, the following diagrams are provided.
Caption: CCR3 signaling pathway and the inhibitory action of ALK4290.
Caption: Experimental workflow for assessing cross-species reactivity.
CCR3 Protein Sequence Homology
An analysis of the CCR3 protein sequences from human, mouse, rat, and rhesus monkey reveals a high degree of conservation, which is consistent with the observed in vivo activity of CCR3 antagonists in these species.
| Species Comparison | Sequence Identity (%) |
| Human vs. Rhesus Monkey | 96.9 |
| Human vs. Mouse | 79.2 |
| Human vs. Rat | 78.1 |
| Mouse vs. Rat | 89.9 |
The high sequence identity, particularly between human and rhesus monkey, suggests that data from non-human primate models are likely to be highly translatable to human clinical outcomes. While the identity with rodent CCR3 is lower, the conserved binding pockets may still allow for significant cross-reactivity, as suggested by the in vivo efficacy of ALK4290 in mouse models.
Detailed Experimental Protocols
For laboratories aiming to conduct their own cross-reactivity studies, the following protocols for radioligand binding and chemotaxis assays are provided as a reference.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to CCR3 from different species.
Materials:
-
Cell lines stably expressing human, mouse, rat, or monkey CCR3.
-
Membrane preparations from these cell lines.
-
Radioligand: [¹²⁵I]-Eotaxin-1 (CCL11).
-
Non-labeled competitor: Eotaxin-1.
-
This compound.
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add membrane preparations (10-20 µg protein/well), [¹²⁵I]-Eotaxin-1 (at a concentration near its Kd), and varying concentrations of ALK4290.
-
For non-specific binding determination, add a high concentration of non-labeled Eotaxin-1 to a set of wells.
-
Incubate the plates for 60-90 minutes at room temperature.
-
Harvest the membranes onto filter plates and wash with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for ALK4290 by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
Objective: To assess the functional inhibitory effect (IC50) of this compound on CCR3-mediated cell migration.
Materials:
-
Cells expressing CCR3 (e.g., primary eosinophils or a cell line).
-
Chemotaxis chambers (e.g., Transwell plates with 5 µm pore size).
-
Chemoattractant: Recombinant human, mouse, rat, or monkey Eotaxin-1.
-
This compound.
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated cells to the upper chamber (the insert).
-
Incubate the plate for 1-3 hours at 37°C in a CO₂ incubator.
-
Remove the upper chamber and quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a fluorescent marker (e.g., Calcein-AM) or by direct cell counting.
-
Plot the percentage of inhibition against the concentration of ALK4290 to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of human CCR3. While direct quantitative cross-reactivity data is limited, in vivo studies in mice and the high sequence homology of CCR3 across species suggest that ALK4290 is a valuable tool for preclinical research in these models. The provided experimental protocols offer a framework for researchers to conduct their own detailed cross-reactivity assessments, which are essential for the robust translation of preclinical findings to clinical applications. Further studies to determine the precise Ki or IC50 values of ALK4290 against CCR3 from various species would be highly beneficial to the research community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel CCR3 Antagonists Are Effective Mono- and Combination Inhibitors of Choroidal Neovascular Growth and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
ALK4290 dihydrochloride combination therapy studies
An Objective Comparison of ALK4290 Dihydrochloride and Other Targeted Therapies in Clinical Development
In the landscape of targeted therapies, researchers often seek compounds with the potential for synergistic effects in combination regimens. This guide provides a comparative overview of this compound and, as a pertinent alternative in the oncology space, TP-0903 (dubermatinib), based on available preclinical and clinical study data. While ALK4290 has been primarily investigated for age-related macular degeneration, TP-0903 has been the subject of extensive cancer combination therapy research.
This compound (AKST4290)
ALK4290 is an orally administered inhibitor of C-C chemokine receptor type 3 (CCR3).[1][2] Its mechanism of action involves blocking the activity of eotaxin, an immunomodulatory protein that increases with age and is implicated in inflammatory and neovascular processes.[2]
Clinical Studies in Wet Age-Related Macular Degeneration (wAMD)
Clinical trials have evaluated ALK4290 as a monotherapy for wAMD. Two Phase 2a studies, AKST4290-201 (for treatment-naïve wAMD) and AKST4290-202 (for wAMD refractory to anti-VEGF therapy), have reported safety and efficacy data.[2]
Data Presentation: ALK4290 in wAMD
| Study | Patient Population | Treatment | Key Outcomes |
| AKST4290-201 | Newly diagnosed wAMD | 800 mg ALK4290 daily for 6 weeks | Mean improvement in Best-Corrected Visual Acuity (BCVA) of +7.0 letters; 82.8% of patients had stable or improved BCVA.[3] |
| AKST4290-202 | Refractory wAMD | 400 mg ALK4290 twice daily for 6 weeks | Mean BCVA improvement of +2 letters from baseline; 72% of subjects maintained or improved their BCVA.[1] |
Experimental Protocols: Phase 2a wAMD Studies
The studies were prospective, multicenter, open-label trials.[3] Patients self-administered AKST4290 orally.[3] The primary endpoint was the mean change in BCVA from baseline to the end of the treatment period.[3] Safety and tolerability were also assessed.[1][3]
Mandatory Visualization: ALK4290 wAMD Study Workflow
Caption: Workflow of Phase 2a clinical trials for ALK4290 in wAMD.
TP-0903 (Dubermatinib): An Alternative in Combination Cancer Therapy
TP-0903, also known as dubermatinib, is a potent and selective inhibitor of the AXL receptor tyrosine kinase.[4][5] AXL is a key driver of tumor cell plasticity, therapy resistance, and metastasis.[6][7] TP-0903 has shown promise in preclinical and clinical studies, particularly in combination with other anticancer agents.
Combination Therapy Studies in Pancreatic Cancer
Preclinical studies have demonstrated that TP-0903, alone or in combination with gemcitabine and/or an anti-PD1 antibody, has anti-tumor and anti-metastatic effects in mouse models of pancreatic ductal adenocarcinoma (PDA), leading to increased survival.[6][7]
Data Presentation: TP-0903 in Pancreatic Cancer (Preclinical)
| Treatment Group | Median Survival (days) | Tumor Weight Reduction |
| Vehicle | 72 | - |
| TP-0903 | 78 | Significant |
| Gemcitabine | 89.5 | Significant |
| TP-0903 + Gemcitabine | 92.5 | More effective than gemcitabine alone |
Data from orthotopic KPfC mouse model.[7]
Experimental Protocols: Pancreatic Cancer Mouse Model
Orthotopic implantation of KPfC or KPC cancer cells into C57BL/6 mice was performed.[7][8] Treatment was initiated 7-10 days post-injection.[7][8] Dosages included TP-0903 (25 mg/kg, oral gavage), gemcitabine (25 mg/kg, intraperitoneal), and anti-PD1 antibody (5 mg/kg, intraperitoneal).[7][8]
Combination Therapy Studies in Acute Myeloid Leukemia (AML)
A phase 1b/2 clinical trial (NCT03013998) is evaluating TP-0903 in combination with decitabine for newly diagnosed AML patients aged 60 years or older with TP53 mutations and/or complex karyotypes.[9]
Data Presentation: TP-0903 + Decitabine in AML (Phase 1b)
| Response | Percentage of Patients |
| Complete Remission (CR) / CR with incomplete hematologic recovery (CRh) / CR with incomplete platelet recovery (CRi) | 37.5% |
| Minimal Residual Disease (MRD) Negative Status (among CR/CRh/CRi) | 66% |
| Morphologic Leukemia-Free State (MLFS) | 6% |
| Stable Disease | 37.5% |
Initial results from dose level 1.[9]
Experimental Protocols: AML Phase 1b/2 Study
Patients in the phase 1b portion received TP-0903 (37 mg/day) orally for 21 days of a 28-day cycle, in combination with intravenous decitabine (20 mg/m²) for the first 10 days.[9]
Combination Therapy Studies in Chronic Lymphocytic Leukemia (CLL)
A Phase 1/2 study (NCT03572634) is investigating TP-0903 as a monotherapy and in combination with ibrutinib in patients with previously treated CLL.[10] In the combination arm, patients receive a starting dose of 20 mg of TP-0903 orally once daily, along with their prior stable dose of ibrutinib.[10]
Mandatory Visualization: AXL Signaling Pathway and TP-0903 Inhibition
Caption: AXL signaling pathway and the inhibitory action of TP-0903.
Mandatory Visualization: TP-0903 Combination Therapy Trial Workflow
Caption: Generalized workflow for TP-0903 combination therapy clinical trials.
Comparison and Conclusion
The available data indicates that ALK4290 and TP-0903 are distinct therapeutic agents investigated for different indications. ALK4290 has shown potential as an oral monotherapy for wAMD, a disease driven by inflammation and neovascularization. In contrast, TP-0903 is a kinase inhibitor with a clear rationale for use in combination therapies for various cancers, where it targets the AXL pathway to overcome drug resistance and inhibit metastasis.
For researchers in oncology, the preclinical and early clinical data for TP-0903 in combination with chemotherapy, targeted therapy, and immunotherapy suggest a promising avenue for further investigation. The ability of TP-0903 to sensitize tumors to other treatments highlights its potential to improve outcomes in difficult-to-treat cancers. Future studies will be crucial to fully elucidate the efficacy and safety of these combination regimens in larger patient populations.
References
- 1. join.hcplive.com [join.hcplive.com]
- 2. Alkahest Announces Positive Top-Line Data from Two Phase 2a Studies of AKST4290 in Individuals with Wet Age-Related Macular Degeneration - BioSpace [biospace.com]
- 3. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. AXL Inhibitor TP-0903 Reduces Metastasis and Therapy Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of ALK4290 and GW766994X for Ocular Neovascularization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two small molecule C-C chemokine receptor type 3 (CCR3) antagonists, ALK4290 (also known as AKST4290) and GW766994X. Both compounds have been investigated for their therapeutic potential in diseases characterized by inflammation and neovascularization. This document summarizes their mechanisms of action, preclinical and clinical findings, and developmental status, with a focus on their potential application in ocular diseases such as wet age-related macular degeneration (wAMD).
Executive Summary
ALK4290 and GW766994X are both potent antagonists of the CCR3 receptor, a key mediator in eosinophil-driven inflammation and a contributor to pathological angiogenesis. ALK4290 has progressed to Phase 2 clinical trials for the treatment of neovascular age-related macular degeneration (nAMD), demonstrating promising results in improving visual acuity with a favorable safety profile. In contrast, while GW766994X has shown efficacy in preclinical models of choroidal neovascularization (CNV), its clinical development appears to have been discontinued. This guide presents the available data to facilitate an objective comparison of these two molecules.
Data Presentation
Table 1: In Vitro and Preclinical Data Comparison
| Parameter | ALK4290 (AKST4290) | GW766994X |
| Target | C-C chemokine receptor type 3 (CCR3) | C-C chemokine receptor type 3 (CCR3) |
| Binding Affinity (Kᵢ) | 3.2 nM for human CCR3[1][2][3] | Not publicly available |
| Preclinical Models | Mouse models of ocular biodistribution[4] | Mouse and primate models of choroidal neovascularization (CNV)[5] |
| Key Preclinical Findings | Preferential accumulation in the RPE/choroid, the primary site of nAMD pathologies.[4] | Systemic administration reduced spontaneous and laser-induced CNV.[5] |
Table 2: Clinical Data Comparison
| Parameter | ALK4290 (AKST4290) | GW766994X |
| Indication(s) Studied | Neovascular Age-Related Macular Degeneration (nAMD), Parkinson's Disease | Asthma |
| Highest Phase of Development | Phase 2b[6] | Phase 2 (Discontinued)[5] |
| Route of Administration | Oral[7][8] | Oral |
| Efficacy in nAMD (Phase 2a) | Treatment-Naïve Patients: Mean +7.0 letter improvement in Best Corrected Visual Acuity (BCVA) over 6 weeks.[9][10] Treatment-Refractory Patients: Mean +2 letter improvement in BCVA over 6 weeks.[7] | No clinical data available for nAMD. |
| Safety Profile (nAMD) | Well-tolerated; no severe or serious adverse events reported in Phase 2a trials.[9][10] | Not applicable for nAMD. In asthma trials, gastrointestinal events were more common than placebo.[5] |
Mechanism of Action and Signaling Pathway
Both ALK4290 and GW766994X function by antagonizing the CCR3 receptor. CCR3 is a G-protein coupled receptor that, upon binding its primary ligand eotaxin (CCL11), triggers a signaling cascade that promotes the migration and activation of eosinophils and other immune cells. In the context of nAMD, this pathway is implicated in the inflammatory processes that contribute to choroidal neovascularization, the hallmark of the disease. By blocking this interaction, these antagonists aim to reduce inflammation and subsequent pathological blood vessel growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ALK4290 (AKST4290) | CCR3 抑制剂 | MCE [medchemexpress.cn]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. hcplive.com [hcplive.com]
- 8. Alkahest Presents Positive Results from Phase 2a Open Label Study of AKST4290 in Treatment-Naïve neovascular AMD at Retina World Congress [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming ALK4290 On-Target Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of ALK4290, a C-C chemokine receptor type 3 (CCR3) antagonist, using small interfering RNA (siRNA). While direct experimental data on the use of siRNA for ALK4290 is not publicly available, this document outlines a standard methodology and expected outcomes based on its known mechanism of action. We also compare this approach with other target validation methods.
ALK4290: Mechanism of Action
ALK4290, also known as AKST4290, is an orally administered small molecule inhibitor of the CCR3 receptor.[1] This receptor is a key component in inflammatory and angiogenic pathways. Its natural ligand, eotaxin (CCL11), is implicated in the pathogenesis of age-related diseases, including neovascular (wet) age-related macular degeneration (nAMD).[1] By blocking the interaction of eotaxin with CCR3, ALK4290 aims to reduce inflammation and inhibit the abnormal blood vessel growth (neovascularization) that are hallmarks of wet AMD.[1]
On-Target Validation using siRNA
To confirm that the observed therapeutic effects of ALK4290 are indeed due to its interaction with CCR3, a common and effective strategy is to use siRNA to silence the gene encoding CCR3.[2][3] The rationale is that if ALK4290's effects are on-target, then the specific knockdown of CCR3 should phenocopy, or replicate, the biological effects of the drug.
Comparative Data: Expected Outcomes
The following table summarizes the expected comparative outcomes from treating relevant cells (e.g., human retinal microvascular endothelial cells) with ALK4290 versus a CCR3-targeting siRNA.
| Parameter | Control (Vehicle/Scrambled siRNA) | ALK4290 Treatment | CCR3 siRNA Treatment | Interpretation of Concordance |
| CCR3 mRNA Expression | 100% | ~100% | <20% | Confirms siRNA efficacy. |
| CCR3 Protein Level | 100% | ~100% | <20% | Confirms siRNA efficacy. |
| Eotaxin-induced Cell Migration | High | Low | Low | Concordant results suggest on-target effect on cell migration. |
| VEGF-induced Tube Formation | High | Low | Low | Concordant results suggest on-target effect on angiogenesis. |
| Downstream Signaling (e.g., p-ERK) | High | Low | Low | Concordant results confirm on-target pathway inhibition. |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the on-target effects of ALK4290 using siRNA.
Cell Culture and Reagents
-
Cells: Human Retinal Microvascular Endothelial Cells (HRMEC) are a suitable in vitro model.
-
Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors.
-
ALK4290: Dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
siRNA: Pre-designed and validated siRNA targeting CCR3 and a non-targeting (scrambled) control siRNA.
-
Transfection Reagent: A lipid-based transfection reagent suitable for endothelial cells.
siRNA Transfection
-
Plate HRMECs at a density that will result in 50-60% confluency at the time of transfection.
-
Prepare the siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. A final siRNA concentration of 10-20 nM is typically effective.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
After incubation, cells can be used for downstream assays or treated with ALK4290.
Quantitative PCR (qPCR) for CCR3 mRNA Expression
-
Extract total RNA from transfected cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for CCR3 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of CCR3 mRNA using the ΔΔCt method.
Western Blot for CCR3 Protein Expression
-
Lyse transfected cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against CCR3, followed by a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate. Use an antibody against a loading control (e.g., β-actin) for normalization.
Cell Migration Assay (Boyden Chamber)
-
After siRNA transfection or pre-treatment with ALK4290, detach and resuspend HRMECs in a serum-free medium.
-
Place the cell suspension in the upper chamber of a Boyden chamber insert.
-
Add medium containing eotaxin as a chemoattractant to the lower chamber.
-
Incubate for 4-6 hours to allow for cell migration through the porous membrane.
-
Fix, stain, and count the migrated cells on the lower surface of the membrane.
Tube Formation Assay
-
Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed HRMECs (previously transfected with siRNA or treated with ALK4290) onto the matrix.
-
Incubate for 6-12 hours to allow for the formation of capillary-like structures.
-
Image the tube networks and quantify parameters such as total tube length and number of branch points using imaging software.
Visualizing Pathways and Workflows
ALK4290 Signaling Pathway
Caption: ALK4290 inhibits the binding of eotaxin to the CCR3 receptor.
Experimental Workflow for On-Target Validation
Caption: Workflow for comparing ALK4290 effects to CCR3 siRNA knockdown.
Alternative Methods for On-Target Validation
While siRNA is a powerful tool, a multi-faceted approach to target validation is often the most robust.
| Method | Principle | Advantages | Disadvantages |
| CRISPR/Cas9 Gene Knockout | Permanent disruption of the target gene (CCR3). | Complete loss of function; stable cell lines. | Potential for off-target gene editing; more time-consuming. |
| Rescue Experiments | Re-expressing the target protein in a knockout/knockdown background to see if the drug effect is reversed. | Strongly demonstrates target specificity. | Technically challenging; requires expression vectors. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand (drug) binding. | Direct evidence of drug-target engagement in a cellular context. | Requires specific antibodies; may not be suitable for all targets. |
| Biotinylated Drug Pulldown | Uses a modified version of the drug to pull down its binding partners from cell lysates. | Can identify direct binding partners. | Drug modification may alter binding affinity; potential for non-specific binding. |
Comparison of Target Validation Methods
Caption: Different approaches to validate the on-target effects of ALK4290.
By employing siRNA-mediated gene silencing and comparing the results to those of ALK4290 treatment, researchers can build a strong case for the on-target mechanism of this drug candidate. Combining this with alternative validation methods will provide the highest level of confidence in the drug's mode of action.
References
- 1. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 2. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
ALK4290 Dihydrochloride: A Potent Tool for Unraveling CCR3 Biology
For researchers, scientists, and drug development professionals, the C-C chemokine receptor 3 (CCR3) has emerged as a compelling target for a range of inflammatory and neovascular diseases. ALK4290 dihydrochloride, a potent and orally active CCR3 inhibitor, offers a valuable tool for investigating the physiological and pathological roles of this key chemokine receptor. This guide provides a comparative overview of this compound against other CCR3 antagonists, supported by experimental data and detailed protocols to aid in your research endeavors.
Comparative Analysis of CCR3 Antagonists
This compound distinguishes itself through its high binding affinity for human CCR3, with a reported Ki of 3.2 nM.[1][2] To provide a broader context for its utility, the following tables summarize the available quantitative data for ALK4290 and other notable CCR3 antagonists. It is important to note that these values are compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Binding and Functional Potency of CCR3 Antagonists
| Compound | Target | Assay Type | Species | Potency (IC50/Ki) |
| This compound | hCCR3 | Binding Affinity (Ki) | Human | 3.2 nM[1][2] |
| YM-344031 | CCR3 | Ligand Binding | Human | 3.0 nM (Eotaxin-1), 16.3 nM (RANTES) |
| Ca2+ Mobilization | Human | 5.4 nM | ||
| Chemotaxis | Human | 19.9 nM | ||
| SB-328437 | CCR3 | Binding Affinity (IC50) | Human | 4.5 nM[3] |
| Ca2+ Mobilization | Human | 20-38 nM (ligand-dependent) | ||
| J-113863 | hCCR3 | Binding Affinity (IC50) | Human | 0.58 nM[3] |
| mCCR3 | Binding Affinity (IC50) | Mouse | 460 nM[3] | |
| GW766994 | CCR3 | Not specified | Not specified | Not specified |
| UCB-35625 (trans-isomer of J-113863) | CCR1/CCR3 | Chemotaxis | Not specified | 9.6 nM (CCR1-MIP-1α), 93.7 nM (CCR3-eotaxin)[4] |
Table 2: Overview of In Vivo Studies of CCR3 Antagonists
| Compound | Model | Key Findings |
| ALK4290 | Neovascular Age-Related Macular Degeneration (nAMD) in humans | Orally administered ALK4290 was associated with improved or stable best-corrected visual acuity in a Phase 2a study of patients with newly diagnosed nAMD.[5][6] |
| Sodium Iodate-Induced Retinal Degeneration in mice | Systemic administration reduced the accumulation of peripheral immune cells in the retinal pigment epithelium.[7] | |
| YM-344031 | Allergic Skin Reaction in mice | Oral administration prevented both immediate and late-phase allergic skin reactions. |
| GW766994 | Asthma and Eosinophilic Bronchitis in humans | Did not significantly reduce sputum eosinophils but showed a modest improvement in airway hyperresponsiveness.[8][9] |
| Choroidal Neovascularization (CNV) in mice and primates | Systemic administration reduced spontaneous and laser-induced CNV. | |
| SB-328437 | 5-Fluorouracil-Resistant Gastric Cancer in vitro | Sensitized resistant cancer cells to 5-fluorouracil.[10] |
CCR3 Signaling Pathway
The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines such as eotaxin (CCL11), triggers a cascade of intracellular signaling events. These pathways are pivotal in mediating the biological functions associated with CCR3, primarily the recruitment and activation of eosinophils and other inflammatory cells. The diagram below illustrates the key downstream signaling pathways activated by CCR3.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of tool compounds. The following sections provide methodologies for key in vitro assays used to characterize CCR3 antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CCR3 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing human CCR3.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled CCR3 ligand (e.g., [¹²⁵I]-CCL11), and varying concentrations of this compound or other test compounds.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCR3 ligand).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation:
-
Isolate primary eosinophils from human peripheral blood or use a cell line endogenously or recombinantly expressing CCR3.
-
Resuspend the cells in an appropriate assay medium.
-
-
Assay Setup:
-
Use a chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower wells.
-
Add the chemoattractant (e.g., CCL11) to the lower wells.
-
In a separate plate, pre-incubate the cells with various concentrations of this compound or other test compounds.
-
Add the pre-incubated cell suspension to the upper wells of the Transwell plate.
-
-
Migration and Quantification:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration.
-
After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower well.
-
-
Data Analysis:
-
Determine the number of migrated cells for each compound concentration and compare it to the control (no compound).
-
Calculate the percentage of inhibition of chemotaxis and plot it against the compound concentration to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon CCR3 activation.
Methodology:
-
Cell Preparation and Dye Loading:
-
Use a CCR3-expressing cell line.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound or other test compounds to the cells and incubate for a short period.
-
Stimulate the cells with a CCR3 agonist (e.g., CCL11).
-
-
Signal Detection and Analysis:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence intensity for each compound concentration.
-
Calculate the percentage of inhibition of the calcium response and plot it against the compound concentration to determine the IC50 value.
-
Conclusion
This compound is a potent and selective CCR3 antagonist that serves as a valuable research tool for investigating the role of CCR3 in health and disease. Its high affinity and oral availability make it a versatile compound for both in vitro and in vivo studies. This guide provides a comparative framework and detailed experimental protocols to facilitate the use of this compound in advancing our understanding of CCR3 biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of an oral CCR3 antagonist in... [experts.mcmaster.ca]
- 10. Targeting CCR3 with antagonist SB 328437 sensitizes 5‑fluorouracil‑resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ALK4290 Dihydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For a novel or uncharacterized research compound such as ALK4290 dihydrochloride, for which a specific Safety Data Sheet (SDS) may not be readily available, it is crucial to follow a conservative approach, treating the substance as potentially hazardous. This guide provides essential, step-by-step procedures for the safe disposal of this compound and other novel research compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for Novel Research Compounds
In the absence of a specific SDS for this compound, a universal protocol for the disposal of novel or uncharacterized research chemicals should be strictly followed. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
-
Treat as Hazardous Waste : Assume this compound is a hazardous substance. This is a critical first step in the absence of complete toxicological and environmental fate data.[1][2][3]
-
Do Not Dispose Down the Drain or in Regular Trash : Under no circumstances should this compound or its containers be disposed of via the sanitary sewer or in the regular trash.[4][5][6][7][8][9] This is a standard regulation for hazardous chemical waste to prevent environmental contamination and unforeseen chemical reactions in the drainage system.[8][10]
-
Segregate the Waste : Collect all waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a dedicated and clearly labeled hazardous waste container.[2][5][11][12]
-
Solid Waste : Collect in a securely sealed, chemically compatible container.
-
Liquid Waste : Use a leak-proof container, ensuring it is compatible with the solvent used to dissolve the compound. It is best practice to use the original container if it is in good condition.[4][13]
-
Sharps : Any needles or blades contaminated with the compound should be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[5]
-
-
Properly Label the Waste Container : The waste container must be labeled immediately upon the first addition of waste.[6][7] The label should include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
A statement indicating "Hazards Not Fully Known" due to its novel nature.[1]
-
The accumulation start date (the date the first waste was added to the container).[1]
-
The name of the principal investigator and the laboratory location (building and room number).[7]
-
Store the Waste Appropriately : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][14] This area must be at or near the point of generation and under the control of the laboratory personnel.[6][11]
-
Contact Your Institution's Environmental Health and Safety (EHS) Office : Schedule a pickup for the hazardous waste with your institution's EHS or equivalent department.[4][7] They are responsible for the final disposal of the chemical waste in accordance with federal, state, and local regulations.[7][9][13] Provide them with as much information as you have about the compound.
Hazardous Waste Characterization
While the specific hazards of this compound are unknown, researchers should be familiar with the general characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA). This knowledge helps in the proper handling and segregation of all laboratory waste.
| Hazardous Characteristic | Description | General Examples |
| Ignitability | Liquids with a flash point below 140°F, solids that can spontaneously combust, oxidizers, or ignitable compressed gases.[9] | Ethanol, acetone, xylene, sodium nitrate.[9] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.[9] | Hydrochloric acid, sodium hydroxide, nitric acid.[9] |
| Reactivity | Substances that are unstable, can react violently with water, or generate toxic gases when mixed with water, acids, or bases.[9] | Sodium metal, potassium cyanide, picric acid.[9] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. These are identified through specific testing or by being listed by the EPA. | Chloroform, heavy metals (e.g., mercury, lead), pesticides. |
Disposal Workflow for Novel Research Compounds
The following diagram illustrates the decision-making process for the proper disposal of a novel research compound like this compound.
Caption: Disposal Decision Workflow for Novel Research Compounds.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety office for specific guidance and requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. nems.nih.gov [nems.nih.gov]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling ALK4290 dihydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of ALK4290 dihydrochloride, a compound under investigation for therapeutic use.[1][2] Researchers, scientists, and drug development professionals should adhere to these procedural steps to ensure personal safety and proper management of this chemical.
Personal Protective Equipment (PPE)
Given that ALK4290 is a dihydrochloride salt, it should be handled with care, assuming it may be corrosive and harmful if ingested or inhaled. The following personal protective equipment is mandatory to minimize exposure.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Safety goggles and a full-face shield | To protect against potential splashes or aerosols of the compound.[3][4][5] |
| Hand Protection | Two pairs of powder-free nitrile gloves | The inner glove should be tucked under the gown cuff, and the outer glove should be worn over the cuff. Gloves should be changed immediately if contaminated.[6] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs | Laboratory coats made of absorbent materials are not suitable for handling potentially corrosive materials.[6] For extensive handling, disposable head, hair, beard, and shoe covers should also be utilized.[6] |
| Respiratory Protection | A NIOSH-certified N95, N100, or P100 respirator | This is strongly recommended in situations where dust or aerosols may be generated, such as when weighing the solid form of the compound.[6][7] All respirator use must adhere to a comprehensive respiratory protection program that includes fit-testing.[6] |
Operational and Disposal Plan
This section outlines the procedural guidance for the complete lifecycle of handling this compound within a laboratory setting.
Receiving and Inspection:
-
Upon receipt, inspect the shipping container for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves, during the inspection process.[6]
Storage:
-
Immediately transfer the compound to a designated secure storage area.
-
This compound should be stored in a cool, dry, well-ventilated area away from moisture and incompatible materials such as oxidizing agents, organic materials, metals, and alkalis.[4]
-
Keep the container tightly closed.[4]
Labeling:
-
Ensure the container is clearly labeled with the chemical name, concentration (if in solution), date received or prepared, and all relevant hazard warnings.
Weighing and Solution Preparation:
-
When weighing the solid form, use a ventilated balance enclosure to contain any airborne particles.
-
When preparing solutions, slowly add the solvent to the powder to prevent splashing.[6]
-
If diluting, always add acid to water, never the other way around.[4]
Accidental Release Measures:
-
Evacuate: Non-essential personnel should be evacuated from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Containment: For solid spills, carefully scoop the material into a labeled waste container, avoiding the creation of dust.[6] For liquid spills, contain the spill with sand or earth. Do not use combustible materials like sawdust.[8]
First Aid Measures:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention in case of serious contact.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[4] An eye-flush station should be readily accessible.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][8]
-
Ingestion: Rinse the mouth but do not induce vomiting. Seek immediate medical attention.[4]
Disposal:
-
Dispose of waste in accordance with all local, regional, national, and international regulations.[4]
-
Ensure waste containers are clearly labeled with the contents.
Experimental Workflow
The following diagram illustrates the key stages in the handling, use, and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ehs.com [ehs.com]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protection Equipment from HCL by Health Care Logistics - Issuu [issuu.com]
- 8. resources.finalsite.net [resources.finalsite.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
